Myristyl Stearate
Description
Properties
IUPAC Name |
tetradecyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(33)34-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXBHWLGRWOABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066239 | |
| Record name | Myristyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals | |
| Record name | Octadecanoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17661-50-6 | |
| Record name | Myristyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17661-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristyl stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017661506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristyl stearate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, tetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3748IN84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Myristyl Stearate: A Technical Guide to Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl stearate (B1226849), the ester of myristyl alcohol and stearic acid, is a valuable compound in the pharmaceutical, cosmetic, and food industries, primarily utilized for its properties as an emollient, lubricant, and texture enhancer. An in-depth understanding of its synthesis is crucial for process optimization, yield maximization, and ensuring product quality. This technical guide provides a comprehensive overview of the primary synthesis mechanisms of myristyl stearate, detailed experimental protocols, and a summary of the available kinetic data.
Synthesis Mechanisms
The synthesis of this compound is predominantly achieved through two primary routes: acid-catalyzed esterification (Fischer esterification) and enzymatic esterification.
Acid-Catalyzed (Fischer) Esterification
Fischer esterification is a classic and widely used method for producing esters. The reaction involves the direct esterification of stearic acid with myristyl alcohol in the presence of an acid catalyst.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the stearic acid, increasing its electrophilicity. The myristyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the this compound ester and regenerates the acid catalyst. Each step in this process is reversible.
dot
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Enzymatic Esterification
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly employed as biocatalysts for the esterification of fatty acids and alcohols.
Mechanism: The lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. The reaction begins with the acylation of the enzyme's active site (commonly a serine residue) by the stearic acid, forming an acyl-enzyme intermediate and releasing a molecule of water. In the second step, the myristyl alcohol attacks the acyl-enzyme intermediate, leading to the formation of this compound and regeneration of the free enzyme.
dot
Caption: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed this compound Synthesis.
Experimental Protocols
Detailed methodologies for both acid-catalyzed and enzymatic synthesis are provided below. These protocols are based on established procedures for the synthesis of long-chain esters and can be adapted for this compound.
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis using a strong acid catalyst.
Materials:
-
Stearic Acid (1 mol equivalent)
-
Myristyl Alcohol (1.1 mol equivalent)
-
p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (H₂SO₄) (0.01-0.05 mol equivalent)
-
Toluene (as a solvent to facilitate azeotropic removal of water)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane (for recrystallization)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, combine stearic acid, myristyl alcohol, and toluene.
-
Catalyst Addition: Add the acid catalyst (p-TSA or H₂SO₄) to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.
-
The crude this compound can be further purified by recrystallization from hexane.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines a solvent-free enzymatic synthesis using an immobilized lipase (B570770).
Materials:
-
Stearic Acid (1 mol equivalent)
-
Myristyl Alcohol (1-1.2 mol equivalent)
-
Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B) (1-10% w/w of total substrates)
-
Molecular sieves (optional, to remove water)
-
Ethanol (B145695) (for washing the enzyme)
-
Hexane (for product purification)
Equipment:
-
Jacketed glass reactor with overhead stirring
-
Temperature-controlled water bath
-
Vacuum pump (optional, for water removal)
-
Filtration setup (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Add stearic acid and myristyl alcohol to the jacketed glass reactor.
-
Temperature Control: Heat the mixture to the desired reaction temperature (typically 60-80°C) using the circulating water bath.
-
Enzyme Addition: Once the substrates have melted and reached the target temperature, add the immobilized lipase to the mixture. If using, add activated molecular sieves.
-
Reaction: Stir the mixture at a constant speed. The reaction can be monitored by taking aliquots at different time intervals and analyzing the free fatty acid content by titration. The reaction is typically run for 4-24 hours.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration. The enzyme can be washed with ethanol and dried for reuse in subsequent batches.
-
Purification: The crude product can be purified by vacuum distillation to remove any unreacted starting materials or by recrystallization from a suitable solvent like hexane.
-
Characterization: Analyze the final product for purity and identity using FTIR, NMR, and GC-MS.
dot
Myristyl Stearate: A Physicochemical and Formulation Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Myristyl stearate (B1226849) (tetradecyl octadecanoate) is a saturated wax ester formed from the reaction of myristyl alcohol and stearic acid.[1] Due to its unique properties, including low viscosity and an oily nature that forms a non-greasy, hydrophobic film, it is a compound of significant interest in cosmetic and pharmaceutical research.[2] Primarily utilized as an emollient, emulsifier, and skin conditioning agent, myristyl stearate also shows potential as a penetration enhancer in transdermal drug delivery systems.[3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and presents a typical workflow for its application in the formulation of lipid-based nanoparticle drug delivery systems.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in various formulation and experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | Tetradecyl octadecanoate | [5] |
| Synonyms | This compound, Tetradecyl stearate | |
| CAS Number | 17661-50-6 | |
| Molecular Formula | C₃₂H₆₄O₂ | |
| Molecular Weight | 480.85 g/mol | |
| Physical Appearance | Crystalline, waxy solid; colorless to pale yellow | |
| Odor | Odorless to mild, fatty odor | |
| Melting Point | 50 °C (323.15 K) | |
| Boiling Point | 479 °C | |
| Solubility | Insoluble in water; Soluble in ethanol, oils, and other organic solvents | |
| LogP (Octanol/Water) | 15.2 (Computed) |
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is essential for quality control and formulation development. The following section details standardized methodologies for key parameters.
Melting Point Determination (Capillary Method)
This protocol is based on the USP General Chapter <741> for Class I substances and is suitable for powdered, crystalline materials like this compound.
Apparatus:
-
Melting point apparatus with a transparent fluid bath (e.g., light paraffin (B1166041) or silicone oil) and a controlled heat source.
-
Accurate thermometer with specified immersion depth.
-
Glass capillary tubes (0.8-1.2 mm internal diameter).
Procedure:
-
Sample Preparation: Finely powder the dry this compound sample.
-
Capillary Loading: Charge the capillary tube with the powdered sample to form a tightly packed column of 2.5–3.5 mm in height.
-
Apparatus Setup: Place the capillary tube in the melting point apparatus. Heat the bath until the temperature is approximately 10°C below the expected melting point (around 40°C for this compound).
-
Heating Rate: Adjust the heating rate to 1 ± 0.5°C per minute.
-
Melting Range Observation: Record the temperature at which the column is observed to collapse against the side of the tube (onset of melting). Continue heating at the same rate.
-
Melting Point: Record the temperature at which the substance becomes completely liquid. This is the end of the melting range, or the "melting point".
-
Verification: The accuracy of the apparatus should be periodically checked using USP Melting Point Reference Standards.
Water Solubility Determination (Flask Method)
For substances like this compound, which are practically insoluble in water, the OECD Guideline 105 (Flask Method) is appropriate. This method is suitable for solubilities above 10⁻² g/L, but its principles can be adapted for lower solubility with highly sensitive analytical techniques.
Apparatus:
-
Constant temperature water bath or shaker, maintained at 20 ± 0.5 °C.
-
Glass flasks with stoppers.
-
Centrifuge or filtration apparatus.
-
Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, given the compound's volatility at high temperatures).
Procedure:
-
Sample Addition: Add an excess amount of this compound to a flask containing a known volume of deionized water. The excess is necessary to ensure saturation is achieved.
-
Equilibration: Stopper the flask and place it in the constant temperature shaker bath. Agitate the mixture for a sufficient duration to reach equilibrium (e.g., 24-48 hours). A preliminary test can help determine the necessary time.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to settle. Separate the aqueous phase from the excess undissolved solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method.
-
Replication: The determination should be performed at least in triplicate to ensure reproducibility.
Octanol-Water Partition Coefficient (LogP) Determination (HPLC Method)
The partition coefficient (LogP) is a critical measure of lipophilicity. While the traditional shake-flask method can be used, a High-Performance Liquid Chromatography (HPLC) method offers higher throughput and requires less material.
Principle: This method correlates the retention time (t_R) of a substance on a reversed-phase HPLC column with the known LogP values of a series of standard compounds. A linear relationship between log k' (logarithm of the retention factor) and LogP is established.
Apparatus:
-
Reversed-phase HPLC system with a C18 column.
-
UV detector.
-
Mobile phase (e.g., methanol/water gradient).
Procedure:
-
Standard Selection: Choose a series of standard compounds with well-established LogP values that bracket the expected LogP of this compound.
-
Calibration Curve:
-
Inject each standard compound individually onto the HPLC column under isocratic conditions.
-
Measure the retention time (t_R) and the column dead time (t_0).
-
Calculate the retention factor, k', for each standard: k' = (t_R - t_0) / t_0.
-
Plot log k' versus the known LogP value for each standard to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve this compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Measure its retention time (t_R) and calculate its log k'.
-
-
LogP Calculation: Interpolate the LogP of this compound from its log k' value using the linear regression equation derived from the calibration curve.
Application in Drug Delivery: Nanoparticle Formulation
This compound is an excellent lipid candidate for formulating solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are designed to improve the bioavailability and control the release of encapsulated therapeutic agents. The following workflow outlines the hot homogenization technique, a common and scalable method for producing these nanoparticles.
This workflow begins with the separate preparation of lipid and aqueous phases, which are then combined through high-energy homogenization to form a nanoemulsion. Subsequent cooling solidifies the lipid core, entrapping the active pharmaceutical ingredient (API) and forming the final nanoparticle dispersion. Rigorous characterization is then performed to ensure the quality, stability, and efficacy of the formulation.
References
Spectroscopic Profile of Myristyl Stearate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for myristyl stearate (B1226849) (tetradecyl octadecanoate), a wax ester commonly utilized in cosmetics, pharmaceuticals, and as a research standard. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
Myristyl stearate is the ester formed from myristyl alcohol (1-tetradecanol) and stearic acid (octadecanoic acid).
-
IUPAC Name: Tetradecyl octadecanoate
-
Molecular Formula: C₃₂H₆₄O₂
-
Molecular Weight: 480.85 g/mol
-
CAS Number: 17661-50-6
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.05 | Triplet | -COOCH₂ - (Ester methylene) |
| ~2.2-2.4 | Triplet | -CH₂ COO- (α-methylene to carbonyl) |
| ~1.5-1.7 | Multiplet | -CH₂ CH₂COO- (β-methylene to carbonyl) & -COOCH₂CH₂ - |
| ~1.2-1.4 | Broad Singlet | -(CH₂ )n- (Methylene chain) |
| ~0.88 | Triplet | -CH₃ (Terminal methyl) |
Table 1: ¹H NMR spectroscopic data for this compound. Data is compiled from typical values for long-chain fatty acid esters.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~173-174 | C =O (Ester carbonyl) |
| ~64-65 | -COOC H₂- (Ester methylene (B1212753) carbon) |
| ~34-35 | -C H₂COO- (α-methylene to carbonyl) |
| ~31-32 | -(C H₂)n- (Methylene chain near ends) |
| ~29-30 | -(C H₂)n- (Bulk methylene chain) |
| ~25-26 | -C H₂CH₂COO- (β-methylene to carbonyl) & -COOCH₂C H₂- |
| ~22-23 | -C H₂CH₃ |
| ~14 | -C H₃ (Terminal methyl) |
Table 2: Estimated ¹³C NMR spectroscopic data for this compound. Values are based on characteristic chemical shifts for long-chain fatty acid esters.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2915 & 2849 | Strong | C-H asymmetric and symmetric stretching (alkane) |
| ~1740 | Strong | C=O stretching (ester)[1] |
| ~1472 | Medium | C-H bending (-CH₂-) |
| ~1180 | Strong | C-O stretching (ester)[1] |
| ~720 | Medium | C-H rocking (- (CH₂)n -) |
Table 3: Key FTIR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).
| m/z | Interpretation |
| 480 | [M]⁺ (Molecular ion) - often weak or absent in EI |
| 285 | [CH₃(CH₂)₁₆CO]⁺ (Stearoyl fragment) |
| 286 | McLafferty rearrangement product of the stearate moiety |
| 196 | [CH₃(CH₂)₁₃]⁺ (Myristyl fragment) |
| 57, 43 | Alkyl chain fragments |
Table 4: Prominent peaks in the electron ionization mass spectrum of this compound.[2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the long relaxation times of quaternary carbons and carbons in long chains, a longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization source.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-1ms or HP-5ms) is suitable.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode.
-
Temperature Program: Start at a lower temperature (e.g., 150 °C), then ramp to a high temperature (e.g., 300 °C) to ensure elution of the high molecular weight ester.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-600.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and Polymorphism of Myristyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Myristyl stearate (B1226849), a saturated wax ester of myristyl alcohol and stearic acid, is a key excipient in pharmaceutical and cosmetic formulations. Its solid-state properties, specifically its crystal structure and polymorphic behavior, are critical determinants of the stability, manufacturability, and performance of final products. This technical guide provides an in-depth exploration of the crystallographic and thermodynamic characteristics of myristyl stearate, offering valuable insights for formulation development and solid-state characterization.
Introduction to Polymorphism in Wax Esters
Polymorphism is the ability of a solid material to exist in more than one crystal structure. These different crystalline forms, or polymorphs, possess the same chemical composition but differ in their molecular packing. Such variations can significantly impact physicochemical properties including melting point, solubility, dissolution rate, and mechanical strength.
Long-chain esters like this compound are known to exhibit polymorphism, typically crystallizing in one of three main forms, denoted as α, β', and β. These forms are primarily distinguished by their hydrocarbon chain packing, or subcell structure:
-
α (alpha) form: Characterized by a hexagonal subcell packing, this is generally the least stable, lowest melting polymorph. It is often the first form to crystallize from the melt.
-
β' (beta prime) form: This form exhibits an orthorhombic subcell packing and represents an intermediate state of stability and melting point.
-
β (beta) form: With a triclinic subcell packing, the β form is typically the most stable and highest melting polymorph.
The transitions between these polymorphic forms are generally monotropic, proceeding from the least stable to the most stable form.
Physicochemical Properties of this compound
This compound is a white, waxy solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₂H₆₄O₂ |
| Molecular Weight | 480.85 g/mol |
| CAS Number | 17661-50-6 |
| Melting Point | ~50.15 °C (323.3 K)[1] |
Crystal Structure and Polymorphism of this compound (by Analogy)
Direct and detailed crystallographic studies on this compound are not extensively available in public literature. However, its polymorphic behavior can be reliably inferred from comprehensive studies on homologous long-chain saturated esters, which exhibit systematic and predictable solid-state properties. The following data, derived from closely related wax esters, provides a strong basis for understanding the expected polymorphic forms of this compound.
Expected Polymorphic Forms and Transitions
This compound is expected to exhibit the characteristic α, β', and β polymorphic forms. The transition between these forms is typically induced by thermal treatment.
Quantitative Crystallographic and Thermodynamic Data (by Analogy)
The following tables summarize the expected crystallographic and thermodynamic data for the polymorphic forms of this compound, based on published data for analogous long-chain saturated esters.
Table 1: Expected Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Subcell Packing | Short Spacings (Å) | Long Spacing (Å) |
| α | Hexagonal | Hexagonal | ~4.15 | Variable |
| β' | Orthorhombic | Orthorhombic | ~4.20, ~3.80 | Variable |
| β | Triclinic | Triclinic | ~4.60, ~3.90, ~3.70 | Variable |
Note: Long spacings are dependent on the molecular length and packing angle and would require specific experimental determination for this compound.
Table 2: Expected Thermodynamic Data for this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| α | Lowest | Lowest |
| β' | Intermediate | Intermediate |
| β | Highest (~50) | Highest |
Note: The exact transition temperatures and enthalpies are dependent on factors such as purity and thermal history.
Experimental Protocols for Characterization
The investigation of the crystal structure and polymorphism of this compound involves a combination of thermoanalytical and crystallographic techniques.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the transition temperatures (melting and solid-solid transitions) and their associated enthalpies.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. The pan is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Thermal Program:
-
Heat the sample from room temperature to 80 °C at a rate of 10 °C/min to erase any prior thermal history.
-
Hold at 80 °C for 5 minutes to ensure complete melting.
-
Cool the sample to -20 °C at a controlled rate (e.g., 5 °C/min) to induce crystallization.
-
Hold at -20 °C for 5 minutes.
-
Heat the sample from -20 °C to 80 °C at a rate of 5 °C/min to observe the melting and any polymorphic transitions.
-
-
Data Analysis: The onset and peak temperatures of endothermic and exothermic events are recorded. The enthalpy of transitions is calculated from the area of the respective peaks.
Powder X-ray Diffraction (PXRD)
PXRD is used to identify the different polymorphic forms by analyzing their unique diffraction patterns, which are a fingerprint of the crystal lattice.
Methodology:
-
Sample Preparation: A thin layer of the this compound powder is placed on a sample holder. To study temperature-dependent transitions, a temperature-controlled stage is used.
-
Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used.
-
Data Collection: The sample is scanned over a 2θ range of 2° to 40° to capture both the long and short spacing reflections. For temperature-resolved studies, diffraction patterns are collected at various temperatures during a controlled heating and cooling program.
-
Data Analysis: The positions (d-spacings) and intensities of the diffraction peaks are analyzed to identify the subcell packing and the long spacing, which allows for the identification of the polymorphic form.
Implications for Drug Development and Formulation
A thorough understanding of the polymorphism of this compound is crucial for:
-
Stability: Ensuring the use of the most stable polymorph to prevent unwanted phase transitions during storage, which could alter the product's performance.
-
Manufacturing: Controlling crystallization conditions to consistently produce the desired polymorph, leading to reproducible batch quality.
-
Performance: The solubility and dissolution rate of an active pharmaceutical ingredient (API) can be influenced by the polymorphic form of the excipients in the formulation.
Conclusion
While direct crystallographic data for this compound is limited, a robust understanding of its polymorphic behavior can be established through analogy with other well-characterized long-chain saturated esters. This compound is expected to exhibit at least three polymorphic forms (α, β', and β) with distinct thermodynamic and structural properties. The application of standard analytical techniques such as DSC and PXRD is essential for the comprehensive characterization and control of its solid-state forms, which is a critical aspect of ensuring the quality, stability, and efficacy of pharmaceutical and cosmetic products. Further dedicated research into the specific crystallographic parameters of this compound would be beneficial for the scientific community.
References
An In-depth Technical Guide to Myristyl Stearate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Myristyl Stearate (B1226849) is a saturated wax ester formed from the reaction of myristyl alcohol and stearic acid.[1][2] It is predominantly utilized in the cosmetics and pharmaceutical industries as an emollient, skin conditioning agent, and a matrix-forming lipid in drug delivery systems.[1][3] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and a key application of Myristyl Stearate relevant to research and development.
Molecular Profile
This compound's chemical identity is well-defined, with its molecular formula and weight being key identifiers for researchers. These fundamental properties are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C32H64O2 | [1][4][5][6] |
| Molecular Weight | 480.85 g/mol | [1][4][6] |
| CAS Number | 17661-50-6 | [1][4] |
| IUPAC Name | tetradecyl octadecanoate | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with enzymatic esterification being a modern approach that offers high selectivity and milder reaction conditions compared to traditional acid-catalyzed esterification.[1]
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
Application in Drug Delivery: Solid Lipid Nanoparticles (SLNs)
This compound's lipid nature makes it a suitable candidate for the formulation of Solid Lipid Nanoparticles (SLNs), which are advanced drug delivery systems. SLNs are particularly useful for enhancing the bioavailability of poorly soluble drugs and providing controlled release.[7][8]
This protocol is a representative method for the preparation of SLNs and can be adapted for using this compound as the lipid matrix.
Materials:
-
This compound (Solid Lipid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Active Pharmaceutical Ingredient (API)
-
Deionized Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath
-
Particle size analyzer
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of this compound (e.g., 1-5% w/v).
-
If encapsulating a lipophilic drug, dissolve it in the molten lipid.
-
Heat the lipid phase to a temperature approximately 5-10°C above the melting point of this compound under gentle stirring until a clear liquid is formed.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the desired amount of surfactant (e.g., 0.5-2.5% w/v).
-
Dissolve the surfactant in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[9]
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-energy homogenization.
-
Ultrasonication: Sonicate the pre-emulsion using a probe sonicator at a specific amplitude for a defined period in a pulsed mode to avoid excessive heating.[9]
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring. This facilitates the recrystallization of the lipid and the formation of solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by methods such as dialysis or centrifugation followed by resuspension in deionized water.[9]
-
Characterization: The physicochemical properties of the prepared SLNs are critical for their performance and stability. Key parameters to be evaluated include:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the surface charge and colloidal stability of the nanoparticles.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): Quantified by separating the unencapsulated drug from the SLN dispersion and measuring the drug concentration.[9]
-
Crystallinity and Thermal Behavior: Assessed using Differential Scanning Calorimetry (DSC).[10]
References
- 1. This compound | 17661-50-6 | Benchchem [benchchem.com]
- 2. CAS 17661-50-6: this compound | CymitQuimica [cymitquimica.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. larodan.com [larodan.com]
- 5. This compound | C32H64O2 | CID 28678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nama-group.com [nama-group.com]
- 7. japsonline.com [japsonline.com]
- 8. jddtonline.info [jddtonline.info]
- 9. benchchem.com [benchchem.com]
- 10. article.imrpress.com [article.imrpress.com]
An In-depth Technical Guide to the Hydrolysis of Myristyl Stearate under Acidic and Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl stearate (B1226849) (C₃₂H₆₄O₂) is a wax ester formed from the esterification of myristyl alcohol (a 14-carbon fatty alcohol) and stearic acid (an 18-carbon fatty acid).[1][2] It finds extensive use in the cosmetics, personal care, and pharmaceutical industries as an emollient, thickener, and stabilizer in formulations.[1] The stability and release profile of active ingredients from such formulations can be significantly influenced by the hydrolysis of the ester bond. This technical guide provides a comprehensive overview of the chemical principles, reaction kinetics, and experimental protocols for the hydrolysis of myristyl stearate under both acidic and basic conditions.
This compound is a white, waxy solid with a melting point of approximately 50°C.[3] It is practically insoluble in water but soluble in organic solvents and oils.[3] The hydrolysis of this compound cleaves the ester bond, yielding myristyl alcohol and stearic acid as products. The conditions under which this reaction occurs, particularly pH and temperature, are critical parameters in determining the rate and extent of degradation.
Acid-Catalyzed Hydrolysis of this compound
The hydrolysis of esters in the presence of an acid catalyst is a reversible reaction. For long-chain esters like this compound, this reaction is notably slow, even at elevated temperatures. The low solubility of the wax ester in aqueous acidic solutions necessitates the use of a co-solvent to facilitate the reaction.
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of an ester proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of myristyl alcohol lead to the formation of stearic acid and regeneration of the acid catalyst.
Quantitative Data for Acid-Catalyzed Hydrolysis
Rate = k_A[H⁺][Ester]
Due to the challenges in obtaining precise experimental data for such a slow reaction, the following table provides estimated values based on general principles of ester hydrolysis and data for similar long-chain esters.
| Parameter | Condition | Estimated Value | Reference |
| Rate Constant (k_A) | 1 M HCl, 70°C, in 50% Ethanol (B145695)/Water | Very low (qualitative) | General knowledge |
| Half-life (t₁/₂) | 1 M HCl, 70°C, in 50% Ethanol/Water | Days to weeks | General knowledge |
| Activation Energy (Ea) | - | High | General knowledge |
Experimental Protocol for Acid-Catalyzed Hydrolysis
This protocol is adapted from general procedures for the acid hydrolysis of esters and is tailored for a long-chain wax ester like this compound.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Ethanol (95% or absolute)
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (for titration)
-
Phenolphthalein (B1677637) indicator
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle or water bath
-
Burette, pipettes, and other standard laboratory glassware
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve a precisely weighed amount of this compound (e.g., 5 g) in a suitable volume of ethanol (e.g., 100 mL).
-
Addition of Acid: Slowly add a known volume of concentrated acid to the flask to achieve the desired final concentration (e.g., 1 M).
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle boil using a heating mantle or water bath. Maintain the reflux for an extended period (e.g., 24-48 hours), as the reaction is expected to be slow.
-
Monitoring the Reaction:
-
At regular intervals (e.g., every 8 hours), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture.
-
Quench the reaction by adding the aliquot to a flask containing ice-cold deionized water.
-
Titrate the liberated stearic acid with a standardized NaOH solution using phenolphthalein as an indicator. The amount of NaOH consumed corresponds to the extent of hydrolysis.
-
-
Product Isolation and Analysis:
-
After the reaction is complete (as determined by titration), allow the mixture to cool to room temperature.
-
Neutralize the excess acid with a suitable base.
-
The products, myristyl alcohol and stearic acid, can be extracted using a non-polar solvent like hexane (B92381).
-
Analyze the extracted products using GC-MS to confirm their identity and quantify the yield.
-
Base-Catalyzed Hydrolysis (Saponification) of this compound
The hydrolysis of an ester in the presence of a base is known as saponification. This reaction is irreversible and generally proceeds faster than acid-catalyzed hydrolysis. The term saponification originates from its use in soap making, where fats and oils (triglycerides) are hydrolyzed with a strong base.
Mechanism of Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis also proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the myristyl alkoxide ion as the leaving group. A rapid acid-base reaction between the stearic acid and the myristyl alkoxide results in the formation of the stearate salt (soap) and myristyl alcohol. The final step, the deprotonation of the carboxylic acid, drives the reaction to completion, making it irreversible.
Quantitative Data for Base-Catalyzed Hydrolysis
While specific kinetic data for this compound is scarce, the saponification of long-chain esters is a well-studied process. The reaction is typically second order overall, first order with respect to both the ester and the hydroxide ion. The rate equation is given by:
Rate = k_B[OH⁻][Ester]
The insolubility of this compound in aqueous alkali makes this a heterogeneous reaction. The rate can be significantly increased by using a co-solvent (e.g., ethanol) to create a homogeneous solution or by employing a phase-transfer catalyst. The following table provides estimated quantitative data based on studies of similar long-chain esters and saponification processes.
| Parameter | Condition | Estimated Value | Reference |
| Rate Constant (k_B) | 1 M NaOH, 70°C, in 50% Ethanol/Water | 0.1 - 1.0 L mol⁻¹ min⁻¹ | (Adapted from similar systems) |
| Half-life (t₁/₂) | 1 M NaOH, 70°C, in 50% Ethanol/Water | 10 - 60 minutes | Calculated from estimated k_B |
| Activation Energy (Ea) | - | 40 - 60 kJ/mol | (For similar esters) |
| Saponification Value | mg KOH / g of ester | ~117 | Calculated |
Experimental Protocol for Saponification
This protocol is adapted from standard procedures for the saponification of fats, oils, and waxes.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl) solution (for titration and acidification)
-
Phenolphthalein indicator
-
Reflux apparatus
-
Heating mantle or water bath
-
Burette, pipettes, and other standard laboratory glassware
-
Separatory funnel
-
Hexane or diethyl ether
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Alcoholic KOH: Prepare a solution of KOH (e.g., 0.5 M) in 95% ethanol.
-
Reaction Setup: Accurately weigh a sample of this compound (e.g., 2 g) into a round-bottom flask. Add a known excess of the alcoholic KOH solution (e.g., 50 mL).
-
Saponification: Attach a reflux condenser and heat the mixture to a gentle boil for 1-2 hours. The completion of the reaction is indicated by the disappearance of oily droplets and the formation of a clear, homogeneous solution.
-
Titration (for Saponification Value):
-
Allow the mixture to cool slightly and add a few drops of phenolphthalein indicator.
-
Titrate the excess KOH with a standardized HCl solution until the pink color disappears.
-
Perform a blank titration with the same volume of alcoholic KOH solution without the ester.
-
The saponification value can be calculated from the difference in the titre values.
-
-
Product Isolation:
-
After saponification, distill off the ethanol.
-
Dissolve the remaining soap in warm deionized water.
-
Transfer the solution to a separatory funnel and acidify with dilute HCl to protonate the stearate, forming stearic acid.
-
Extract the stearic acid and myristyl alcohol with hexane or diethyl ether.
-
Wash the organic layer with water to remove any remaining acid or salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the product mixture.
-
-
Product Analysis:
-
Analyze the products by GC-MS to confirm the presence of myristyl alcohol and stearic acid and to determine the purity and yield.
-
Analytical Methods for Monitoring Hydrolysis
The progress of the hydrolysis of this compound can be monitored by measuring the disappearance of the reactant or the appearance of the products.
-
Titration: As described in the experimental protocols, the formation of stearic acid (in acid hydrolysis) or the consumption of alkali (in base hydrolysis) can be quantified by titration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of the hydrolysis products. The myristyl alcohol and stearic acid (often after derivatization to its methyl ester) can be readily analyzed.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction by separating the ester from its hydrolysis products.
Factors Influencing the Rate of Hydrolysis
Several factors can influence the rate of this compound hydrolysis:
-
Temperature: As with most chemical reactions, an increase in temperature increases the rate of hydrolysis.
-
pH: The rate of hydrolysis is significantly faster under basic conditions (saponification) compared to acidic conditions.
-
Catalyst Concentration: The rate of both acid- and base-catalyzed hydrolysis is directly proportional to the concentration of the catalyst (H⁺ or OH⁻).
-
Solvent: Due to the poor solubility of this compound in water, the use of a co-solvent like ethanol is necessary to create a homogeneous reaction mixture and increase the reaction rate.
-
Phase-Transfer Catalysis: For heterogeneous basic hydrolysis, a phase-transfer catalyst can be employed to shuttle the hydroxide ions from the aqueous phase to the organic phase containing the ester, thereby accelerating the reaction.
Logical and Experimental Workflow
The following diagram illustrates a general workflow for studying the hydrolysis of this compound.
Conclusion
The hydrolysis of this compound is a critical reaction to consider in the formulation and stability of a wide range of consumer and pharmaceutical products. This technical guide has provided a detailed overview of the mechanisms, kinetics, and experimental methodologies for both acid- and base-catalyzed hydrolysis. While base-catalyzed hydrolysis (saponification) is a relatively rapid and irreversible process, acid-catalyzed hydrolysis is significantly slower and reversible. Understanding these principles allows for the prediction and control of this compound degradation, ensuring product stability and performance. Further research to determine the precise kinetic parameters for this compound under various conditions would be beneficial for the development of predictive stability models.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Myristyl Stearate using Immobilized Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl stearate (B1226849) is a wax ester prized in the cosmetics and pharmaceutical industries for its emollient and skin-conditioning properties. Traditional chemical synthesis routes often require harsh conditions, including high temperatures and the use of potentially hazardous acid catalysts. The enzymatic synthesis of myristyl stearate, through the esterification of myristyl alcohol and stearic acid catalyzed by an immobilized lipase (B570770), offers a greener, more specific, and efficient alternative. This biocatalytic approach operates under milder conditions, minimizing byproduct formation and simplifying downstream processing.
Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on an acrylic resin), are frequently employed due to their high stability, reusability, and broad substrate specificity.[1][2] The enzymatic reaction follows a Ping-Pong Bi-Bi mechanism, where the lipase forms an acyl-enzyme intermediate with the stearic acid, which is then transferred to the myristyl alcohol to form the ester.
Data Presentation: Optimization of Reaction Conditions
The efficiency of the enzymatic synthesis of this compound is contingent on several critical parameters. The following tables summarize quantitative data derived from studies on the synthesis of similar wax esters, providing a robust starting point for optimization.
Table 1: Effect of Lipase Type on Ester Conversion
| Immobilized Lipase | Source Organism | Support Matrix | Typical Conversion (%) | Reference |
| Novozym® 435 | Candida antarctica | Acrylic Resin | >90 | [1][3] |
| Lipozyme® RM IM | Rhizomucor miehei | Anion-exchange Resin | 85-95 | [4] |
| Lipase from Rhizopus oryzae | Rhizopus oryzae | Celite | 92-95 | [5] |
| Lipase from Bacillus cereus | Bacillus cereus | Hydrogel | ~66 (for Isopropyl Myristate) | [6] |
Table 2: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Range | Optimal Condition | Effect on Yield | Reference |
| Temperature | 40 - 70 °C | 60 °C | Increased temperature generally increases the reaction rate, but temperatures above 70°C can lead to enzyme denaturation. | [3][7] |
| Substrate Molar Ratio (Stearic Acid:Myristyl Alcohol) | 1:1 to 1:2 | 1:1 | An equimolar ratio is often sufficient. A slight excess of the alcohol can shift the equilibrium towards the product. | [3] |
| Enzyme Concentration | 1 - 10% (w/w of substrates) | 5 - 10% | Higher enzyme concentration increases the reaction rate, but the cost-effectiveness needs to be considered. | [3] |
| Reaction Time | 2 - 24 hours | 8 - 12 hours | Yield increases with time until equilibrium is reached. | [3] |
| Solvent | Solvent-free, Hexane, Heptane | Solvent-free | Solvent-free systems are environmentally preferable and can lead to high yields. Organic solvents can aid in substrate solubility but require removal. | [1][6] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in the enzymatic synthesis of this compound.
Protocol 1: Immobilization of Lipase (Adsorption Method - Example)
This protocol describes a general method for immobilizing lipase on a support like Celite.
-
Preparation of Support: Wash 10 g of Celite with distilled water and dry in an oven at 110°C for 24 hours.
-
Enzyme Solution: Dissolve 1 g of lipase powder in 100 mL of phosphate (B84403) buffer (50 mM, pH 7.0).
-
Immobilization: Add the prepared Celite to the lipase solution. Stir the mixture gently at 4°C for 12 hours.
-
Washing: Filter the mixture and wash the immobilized lipase with copious amounts of distilled water to remove any unbound enzyme.
-
Drying: Dry the immobilized lipase in a desiccator under vacuum until a constant weight is achieved.
-
Activity Assay: Determine the activity of the immobilized lipase using a standard p-nitrophenyl palmitate (pNPP) assay before use in synthesis.
Protocol 2: Enzymatic Synthesis of this compound
This protocol details the synthesis of this compound using a commercially available immobilized lipase like Novozym® 435.
-
Reactant Preparation: In a temperature-controlled reaction vessel, combine stearic acid and myristyl alcohol in a 1:1 molar ratio. For a lab-scale reaction, this could be, for example, 2.84 g of stearic acid and 2.14 g of myristyl alcohol.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme load is 5-10% of the total substrate weight (e.g., 0.25 g - 0.5 g for the aforementioned reactant amounts).
-
Reaction Conditions:
-
For a solvent-free system, heat the mixture to 60°C with continuous stirring (e.g., 200 rpm).
-
To drive the reaction towards completion, the water produced can be removed by applying a vacuum or by adding molecular sieves (3Å) to the reaction mixture.
-
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture to determine the conversion rate. This can be done by measuring the decrease in the concentration of stearic acid via titration with a standard NaOH solution.
-
Reaction Termination: Once the desired conversion is achieved (typically after 8-12 hours), stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with a suitable solvent (e.g., hexane) and stored for reuse.
-
Product Purification: The resulting this compound can be purified from any unreacted substrates. This can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or acetone.
Protocol 3: Analysis and Characterization of this compound
This protocol outlines methods to confirm the synthesis and purity of this compound.
-
Acid Value Titration (for reaction monitoring):
-
Dissolve a known weight of the reaction mixture aliquot in a neutral solvent mixture (e.g., ethanol/ether, 1:1 v/v).
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate with a standardized solution of 0.1 M NaOH until a persistent pink color is observed.
-
Calculate the acid value to determine the amount of unreacted stearic acid.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the purified product.
-
Confirm the formation of the ester by the appearance of a strong carbonyl (C=O) stretching band around 1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) band of the carboxylic acid (around 2500-3300 cm⁻¹).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., hexane).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Use a temperature program that allows for the separation of this compound from the starting materials. A typical program might start at 150°C and ramp up to 300°C.
-
Confirm the identity of the product by comparing its retention time and mass spectrum with that of a this compound standard. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
Myristyl Stearate: Application Notes and Protocols for Thermal Energy Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl stearate (B1226849), a saturated wax ester, presents as a promising organic phase change material (PCM) for thermal energy storage (TES) applications, particularly in the low-to-mid temperature range. Its appeal lies in a melting point suitable for various applications, including waste heat recovery, solar thermal systems, and temperature-controlled transport of sensitive materials such as pharmaceuticals. This document provides detailed application notes and experimental protocols for the characterization and utilization of Myristyl Stearate as a PCM.
This compound is the ester of myristyl alcohol and stearic acid.[1][2][3] It is a waxy solid at room temperature and is used in cosmetics and personal care products as an emollient, emulsifier, and opacifier.[2]
Thermophysical Properties
A comprehensive understanding of the thermophysical properties of a PCM is crucial for designing and modeling TES systems. The key properties of this compound are summarized below.
Table 1: General and Thermophysical Properties of this compound
| Property | Value | Reference |
| General Properties | ||
| Chemical Name | Tetradecyl octadecanoate | [2][4] |
| CAS Number | 17661-50-6 | [4] |
| Molecular Formula | C₃₂H₆₄O₂ | [2][4] |
| Molecular Weight | 480.85 g/mol | [2][4] |
| Appearance | Crystalline waxy solid | Alfa Chemistry |
| Thermophysical Properties | ||
| Melting Point | ~50 °C (323.15 K) | [5] |
| Fusion (Melting) Point | 50.15 °C (323.3 K) | [6][7] |
| Latent Heat of Fusion | Data not available in searched literature | |
| Thermal Conductivity (Solid) | Data not available in searched literature | |
| Thermal Conductivity (Liquid) | Data not available in searched literature |
Note: Experimental data for the latent heat of fusion and thermal conductivity of pure this compound were not found in the reviewed literature. Protocols for their experimental determination are provided in Section 4.
Applications in Thermal Energy Storage and Drug Development
The melting point of this compound at approximately 50°C makes it a suitable candidate for a variety of applications:
-
Thermal Energy Storage:
-
Waste Heat Recovery: Capturing and storing low-grade heat from industrial processes for later use.
-
Solar Thermal Systems: Storing solar energy for space heating and hot water applications.
-
Building Temperature Regulation: Incorporation into building materials to passively manage indoor temperatures.
-
Thermal Management of Electronics: Maintaining optimal operating temperatures for electronic components.
-
-
Drug Development and Pharmaceuticals:
-
Temperature-Controlled Transport: Ensuring the thermal stability of sensitive pharmaceuticals, vaccines, and biological samples during shipping and storage.
-
Controlled Release Formulations: The phase change behavior could potentially be utilized in designing drug delivery systems where release is triggered by temperature changes. Stearic acid, a component of this compound, is already used to regulate drug release.
-
Experimental Protocols
Accurate characterization of PCMs is essential for their effective implementation. The following are detailed protocols for determining the key thermophysical properties of this compound.
Determination of Melting Point and Latent Heat of Fusion using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique for measuring the thermal transitions of a material.
Objective: To determine the melting temperature and latent heat of fusion of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Microbalance (±0.01 mg accuracy)
-
This compound sample (high purity)
-
Inert purge gas (e.g., Nitrogen)
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any mass loss during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Place the sample pan and the reference pan in the DSC cell.
-
Set the purge gas flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Hold isothermally for 5 minutes to ensure thermal stability.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 80°C).
-
Hold isothermally for 5 minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same rate.
-
-
Data Analysis:
-
The melting temperature is determined as the onset or peak temperature of the endothermic melting peak on the heating curve.
-
The latent heat of fusion (in J/g) is calculated by integrating the area of the melting peak.
-
Diagram 1: DSC Experimental Workflow
Caption: Workflow for DSC analysis of this compound.
Determination of Thermal Conductivity using the T-History Method
The T-history method is a relatively simple and effective technique for determining the thermophysical properties of PCMs.
Objective: To determine the thermal conductivity of this compound in both solid and liquid phases.
Materials and Equipment:
-
Two identical test tubes
-
This compound sample
-
Reference material with known properties (e.g., water)
-
Temperature sensors (e.g., thermocouples)
-
Data acquisition system
-
Constant temperature bath or environmental chamber
Protocol:
-
Sample Preparation:
-
Fill one test tube with a known mass of this compound.
-
Fill the second test tube with the same volume of the reference material.
-
Insert a temperature sensor into the center of each sample.
-
-
Experimental Setup:
-
Place both test tubes in a constant temperature environment (e.g., a heated bath or oven) set to a temperature above the melting point of this compound (e.g., 70°C) until both samples reach thermal equilibrium.
-
Simultaneously move both test tubes to a constant temperature environment below the freezing point of this compound (e.g., 20°C).
-
-
Data Acquisition:
-
Record the temperature of both the this compound and the reference material as they cool over time until they reach thermal equilibrium with the cold environment.
-
-
Data Analysis:
-
The cooling curves (temperature vs. time) are used to determine the heat transfer coefficient.
-
By analyzing the cooling curve of the this compound, particularly during the phase change plateau and in the solid and liquid regions, the thermal conductivity can be calculated using established T-history analysis methods.
-
Diagram 2: T-History Experimental Setup
Caption: Schematic of the T-History experimental setup.
Evaluation of Thermal Reliability using Thermal Cycling
Objective: To assess the long-term stability and performance of this compound after repeated melting and freezing cycles.
Materials and Equipment:
-
This compound sample in a sealed container
-
Thermal cycler or two constant temperature baths (one above and one below the melting point)
-
DSC instrument for pre- and post-cycling analysis
Protocol:
-
Initial Characterization:
-
Perform an initial DSC analysis on a sample of this compound to determine its baseline melting point and latent heat of fusion.
-
-
Thermal Cycling:
-
Place the sealed container with the this compound in the thermal cycler.
-
Subject the sample to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles). Each cycle should consist of:
-
Heating the sample to a temperature above its melting point (e.g., 70°C) and holding for a sufficient time to ensure complete melting.
-
Cooling the sample to a temperature below its freezing point (e.g., 30°C) and holding for a sufficient time to ensure complete solidification.
-
-
-
Post-Cycling Characterization:
-
After the completion of the cycling test, perform a final DSC analysis on the cycled sample.
-
-
Data Analysis:
-
Compare the melting point and latent heat of fusion of the cycled sample with the initial values.
-
A significant change in these properties (typically >5-10%) may indicate thermal degradation of the material.
-
Diagram 3: Thermal Cycling Logical Workflow
Caption: Logical workflow for evaluating thermal stability.
Encapsulation of this compound
For many applications, particularly when incorporated into other materials, PCMs need to be encapsulated to prevent leakage in the liquid state and to provide a stable structure.
Common Encapsulation Materials for Fatty Acid Esters:
-
Polymers:
-
Melamine-formaldehyde
-
Urea-formaldehyde
-
Polyurethane
-
Polymethyl methacrylate (B99206) (PMMA)
-
-
Inorganic Materials:
-
Silica (SiO₂)
-
Titanium dioxide (TiO₂)
-
The choice of encapsulation material depends on the specific application, considering factors such as operating temperature range, required mechanical strength, and compatibility with the surrounding matrix.
Conclusion
This compound is a promising phase change material for thermal energy storage in the low-to-mid temperature range. While its melting point is well-characterized, further experimental investigation is required to determine its latent heat of fusion and thermal conductivity to fully assess its potential for various applications. The protocols outlined in this document provide a framework for researchers and scientists to thoroughly characterize this compound and similar fatty acid esters for their use in thermal energy storage and drug development applications.
References
- 1. This compound (CAS 17661-50-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C32H64O2 | CID 28678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 17661-50-6 | Benchchem [benchchem.com]
- 4. This compound [webbook.nist.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
Application of Myristyl Stearate in Controlled Release Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl Stearate, the ester of myristyl alcohol and stearic acid, is a waxy, solid lipid with properties that make it a promising candidate for controlled release drug delivery systems. Its lipophilic nature and solid-state at physiological temperatures allow for the formation of a stable matrix capable of encapsulating therapeutic agents and modulating their release over time. This document provides a comprehensive overview of the potential applications of this compound in this field, focusing on Solid Lipid Nanoparticles (SLNs) as a key delivery platform.
While direct and extensive research specifically detailing the use of this compound in controlled-release drug delivery systems is limited in publicly available literature, its physicochemical properties are closely related to other well-studied solid lipids such as stearic acid and glyceryl monostearate. Therefore, the protocols and data presented herein are based on established methodologies for these analogous lipids and are intended to serve as a robust starting point for the development and characterization of this compound-based formulations. The principles of formulation, preparation, and evaluation are broadly applicable.
Physicochemical Properties of this compound and Related Lipids
A solid lipid matrix is crucial for the performance of controlled release systems, influencing factors such as drug solubility, encapsulation efficiency, and release kinetics.
| Property | This compound | Stearic Acid (Analogue) | Glyceryl Monostearate (Analogue) |
| Molecular Formula | C32H64O2 | C18H36O2 | C21H42O4 |
| Molecular Weight | 480.85 g/mol | 284.48 g/mol | 358.56 g/mol |
| Physical State | Solid Wax | Waxy Solid | Waxy Solid |
| Melting Point | ~49-51 °C | ~69.3 °C | ~55-60 °C |
| Key Characteristics | Emollient, stable | Biocompatible, biodegradable | Emulsifier, stabilizer |
Application: Solid Lipid Nanoparticles (SLNs) for Controlled Release
SLNs are colloidal drug carriers where a solid lipid core encapsulates the active pharmaceutical ingredient (API).[1][2] This solid matrix protects the drug from degradation and allows for a sustained release profile.[1] this compound, with its solid, waxy nature, is a suitable candidate for forming the core of these nanoparticles.
Key Performance Parameters of Solid Lipid Nanoparticle Systems
The effectiveness of SLNs as a drug delivery vehicle is assessed through several key parameters. The following table summarizes typical ranges for these parameters based on studies with analogous solid lipids.
| Parameter | Typical Range | Significance |
| Particle Size | 50 - 1000 nm | Influences stability, bioavailability, and cellular uptake.[1] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | > |±30| mV | Predicts the long-term stability of the colloidal dispersion. |
| Encapsulation Efficiency (EE) | 50 - 95% | The percentage of the initial drug amount successfully entrapped. |
| Drug Loading (DL) | 1 - 20% | The percentage of drug weight relative to the total nanoparticle weight. |
| In Vitro Release | Biphasic: Initial burst followed by sustained release over hours to days | Demonstrates the controlled release characteristics of the formulation.[1] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-based SLNs. These are based on the widely used hot homogenization and ultrasonication method.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles
Objective: To prepare drug-loaded this compound SLNs using the hot homogenization followed by ultrasonication technique.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API) - Lipophilic drug
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Soy lecithin)
-
Purified Water
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of this compound and the lipophilic API.
-
Place them in a beaker and heat on a magnetic stirrer hot plate to 5-10°C above the melting point of this compound (~55-65°C).
-
Stir gently until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant (and co-surfactant, if used) and dissolve it in purified water in a separate beaker.
-
Heat the aqueous phase to the same temperature as the lipid phase while stirring.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the hot lipid phase dropwise while continuously stirring with a magnetic stirrer.
-
Immediately homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 - 15,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
Nanosizing:
-
Subject the hot pre-emulsion to high-power probe sonication.
-
Sonicate for 10-15 minutes. To prevent overheating, use a pulsed mode (e.g., 30 seconds on, 15 seconds off).
-
-
Formation of SLNs:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle magnetic stirring.
-
As the this compound recrystallizes, solid lipid nanoparticles will form.
-
Store the resulting SLN dispersion at 4°C.
-
Figure 1: Workflow for the preparation of Solid Lipid Nanoparticles.
Protocol 2: Characterization of this compound SLNs
Objective: To determine the key physicochemical properties of the prepared SLNs.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Electrophoretic Light Scattering (ELS) is used to determine the zeta potential.
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration.
-
Analyze the sample using a Zetasizer instrument.
-
Perform the measurements in triplicate at 25°C.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:
-
Principle: The amount of unencapsulated (free) drug is separated from the SLNs and quantified.
-
Procedure:
-
Use an ultrafiltration-centrifugation method (e.g., Amicon® Ultra filters) to separate the free drug.
-
Place a known volume of the SLN dispersion into the filter device and centrifuge at a specified speed and time.
-
Collect the filtrate (aqueous phase containing the free drug).
-
Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
3. In Vitro Drug Release Study:
-
Principle: The release of the drug from the SLNs is monitored over time in a suitable release medium that maintains sink conditions. The dialysis bag method is commonly employed.
-
Procedure:
-
Place a known volume of the SLN dispersion into a dialysis bag with a suitable molecular weight cutoff (that allows the diffusion of the released drug but retains the nanoparticles).
-
Immerse the sealed dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Maintain the temperature at 37°C and stir the release medium at a constant speed.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Figure 2: Workflow for the characterization of Solid Lipid Nanoparticles.
Conclusion
This compound holds significant potential as a core lipid in the formulation of controlled release drug delivery systems, particularly Solid Lipid Nanoparticles. Its waxy nature and biocompatibility make it an attractive excipient for achieving sustained drug release. The protocols outlined in this document provide a comprehensive framework for the preparation and evaluation of this compound-based SLNs. While the provided quantitative data is based on analogous lipids, it serves as a valuable benchmark for formulation development. Further research is warranted to elucidate the specific performance characteristics of this compound in various drug delivery applications.
References
Application Notes and Protocols for Myristyl Stearate as a Lubricant in Pharmaceutical Tablet Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmaceutical tablet manufacturing, lubricants are essential excipients that prevent the adhesion of the tablet to the die wall and punches during the compression and ejection processes.[1][2] An ideal lubricant ensures smooth tablet ejection, minimizes wear on tooling, and maintains the physical integrity and appearance of the final tablet.[3] Magnesium stearate (B1226849) is the most widely used lubricant due to its high efficiency and cost-effectiveness.[4][5] However, its hydrophobic nature can sometimes lead to decreased tablet hardness, prolonged disintegration times, and potential incompatibilities with certain active pharmaceutical ingredients (APIs). This necessitates the exploration of alternative lubricants.
Myristyl stearate (C₃₂H₆₄O₂, CAS 17661-50-6) is a saturated wax ester formed from myristyl alcohol and stearic acid. It is primarily used in the cosmetics industry as an emollient, emulsifier, and film-forming agent. Its chemical structure, a long-chain fatty acid ester, suggests potential utility as a boundary lubricant in pharmaceutical formulations.
These application notes provide a comprehensive framework for the evaluation of this compound as a novel lubricant in tablet manufacturing. Due to the limited direct experimental data on this compound for this specific application, the protocols outlined below offer a systematic approach to characterize its performance against a well-established standard, magnesium stearate.
Potential Advantages and Considerations
Based on its chemical properties, this compound may offer a unique profile as a tablet lubricant:
-
Hydrophobicity: As a waxy ester, this compound is hydrophobic. This property is crucial for forming a lubricating film between the tablet and the die wall. However, its degree of hydrophobicity and its impact on tablet wetting and dissolution must be carefully evaluated.
-
Melting Point: this compound has a melting point of approximately 50°C. This property might be leveraged in certain manufacturing processes, but it also requires consideration of processing temperatures to avoid melting or changes in physical form.
-
Particle Properties: The particle size, shape, and surface area of this compound will significantly influence its blending characteristics and lubrication efficiency.
Quantitative Data Summary
The following tables provide a structured format for comparing the performance of this compound against a standard lubricant like Magnesium Stearate. The data for the control group is representative of typical values found in pharmaceutical literature. The "this compound (Test)" columns are intended to be populated with experimental results.
Table 1: Comparative Pre-Compression Powder Blend Characteristics
| Parameter | This compound (Test) | Magnesium Stearate (Control - 0.5% w/w) | Test Method |
| Angle of Repose (°) | User-determined value | 32° - 35° (Good Flow) | USP <1174> |
| Bulk Density (g/mL) | User-determined value | ~0.45 | USP <616> |
| Tapped Density (g/mL) | User-determined value | ~0.65 | USP <616> |
| Carr's Index (%) | User-determined value | 15 - 25 (Fair to Good) | USP <1174> |
| Hausner Ratio | User-determined value | 1.18 - 1.34 (Fair to Good) | USP <1174> |
Table 2: Comparative Post-Compression Tablet Properties
| Parameter | This compound (Test) | Magnesium Stearate (Control - 0.5% w/w) | Test Method |
| Hardness (N) | User-determined value | 80 - 120 | USP <1217> |
| Friability (%) | User-determined value | < 1.0% | USP <1216> |
| Disintegration Time (min) | User-determined value | 5 - 15 | USP <701> |
| Ejection Force (N) | User-determined value | 100 - 300 | Instrumented Tablet Press |
| Drug Dissolution (% in 30 min) | User-determined value | > 80% (API dependent) | USP <711> |
Experimental Protocols
The following protocols provide detailed methodologies for evaluating this compound as a tablet lubricant.
Protocol 1: Evaluation of Powder Flow Properties
Objective: To assess the effect of this compound on the flowability of a powder blend compared to a standard lubricant.
Materials & Equipment:
-
Active Pharmaceutical Ingredient (API) and other excipients (e.g., filler, binder)
-
This compound (sieved through a #60 mesh)
-
Magnesium Stearate (sieved through a #60 mesh)
-
V-blender or Turbula® mixer
-
Powder flow tester (for Angle of Repose)
-
Tapped density tester
-
Graduated cylinders
Procedure:
-
Formulation Preparation: Prepare a base formulation containing the API and all excipients except the lubricant.
-
Blend Preparation:
-
Create three separate blends:
-
Blend A: Base formulation (no lubricant).
-
Blend B: Base formulation + 0.5% w/w this compound.
-
Blend C: Base formulation + 0.5% w/w Magnesium Stearate (Control).
-
-
For Blends B and C, add the lubricant to the base formulation and mix for 5 minutes.
-
-
Angle of Repose (AoR) Measurement:
-
Determine the AoR for each blend using the fixed funnel method according to USP <1174>.
-
Allow the powder to flow through a funnel onto a fixed base of known diameter.
-
Measure the height of the resulting cone and calculate the angle of repose.
-
Perform the measurement in triplicate for each blend.
-
-
Bulk and Tapped Density Measurement:
-
Pour a known weight of each blend into a graduated cylinder and record the volume (Bulk Density).
-
Place the cylinder in a tapped density tester and subject it to a specified number of taps (B36270) (e.g., 500) until the volume is constant. Record the final volume (Tapped Density).
-
Calculate Carr's Index and Hausner Ratio using the obtained density values.
-
Protocol 2: Evaluation of Tablet Physical Properties
Objective: To determine the impact of this compound on the physical characteristics of compressed tablets.
Materials & Equipment:
-
Lubricated blends from Protocol 1.
-
Tablet press (single-punch or rotary), instrumented to measure compression and ejection forces.
-
Tablet hardness tester.
-
Tablet friability tester.
-
Disintegration tester.
Procedure:
-
Tablet Compression:
-
Using the lubricated blends (Blend B and Blend C), compress tablets to a target weight and hardness.
-
Use the same compression force for both batches to ensure comparability.
-
Record the compression and ejection forces for each tablet.
-
-
Hardness Test:
-
Measure the crushing strength of at least 10 tablets from each batch using a calibrated hardness tester (USP <1217>).
-
Calculate the mean and standard deviation.
-
-
Friability Test:
-
Take a sample of tablets from each batch (total weight close to 6.5 g) and place them in the friability tester (USP <1216>).
-
Rotate the drum for 100 revolutions.
-
De-dust the tablets and re-weigh them to calculate the percentage weight loss.
-
-
Disintegration Test:
-
Place one tablet in each of the six tubes of the disintegration apparatus basket (USP <701>).
-
Operate the apparatus using the specified medium (e.g., purified water or 0.1 N HCl) at 37 ± 2°C.
-
Record the time required for all tablets to disintegrate completely.
-
Protocol 3: Assessment of Impact on Drug Dissolution
Objective: To evaluate the effect of this compound on the in-vitro dissolution rate of the API from the compressed tablets.
Materials & Equipment:
-
Tablets from Protocol 2.
-
USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle).
-
Dissolution medium as specified for the API.
-
UV-Vis Spectrophotometer or HPLC for sample analysis.
Procedure:
-
Dissolution Test Setup:
-
Set up the dissolution apparatus according to the USP monograph for the specific API (USP <711>).
-
Degas the dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
-
Testing:
-
Place one tablet in each dissolution vessel.
-
Begin the test and withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Analyze the samples for drug content using a validated analytical method (UV-Vis or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the dissolution profiles (percent drug released vs. time) for tablets made with this compound and magnesium stearate.
-
Compare the profiles to assess any significant differences in dissolution rate.
-
Visualizations
Caption: Workflow for Evaluating a Novel Tablet Lubricant.
Caption: Impact of Lubricant Properties on Tablet Quality.
References
Application Notes and Protocols for the Quantification of Myristyl Stearate in Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Myristyl Stearate in various formulations, such as cosmetic creams and lotions. The methodologies described herein are based on established analytical techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering robust and reliable approaches for quality control and formulation development.
Introduction
This compound is a wax ester of myristyl alcohol and stearic acid, widely used in the cosmetic and pharmaceutical industries as an emollient, thickener, and stabilizer in formulations.[1] Accurate quantification of this compound is crucial to ensure product quality, consistency, and efficacy. This document outlines two primary analytical methods for its determination: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
Method Selection
The choice between GC-FID and HPLC-CAD depends on several factors, including the sample matrix, the presence of interfering compounds, and the desired analytical throughput.
-
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[1] For wax esters like this compound, high-temperature GC is often employed to ensure sufficient volatility without the need for derivatization.[2]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, column, and sample matrix.
Table 1: Gas Chromatography - Flame Ionization Detection (GC-FID)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.04 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.12 - 1.5 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: High-Performance Liquid Chromatography - Charged Aerosol Detection (HPLC-CAD)
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~1 ng on column |
| Limit of Quantification (LOQ) | ~3 ng on column |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography - Flame Ionization Detection (GC-FID)
This protocol describes the quantification of this compound in a cream formulation using high-temperature GC-FID.
1. Sample Preparation: Solvent Extraction
-
1.1. Accurately weigh approximately 100 mg of the cream formulation into a 15 mL centrifuge tube.
-
1.2. Add 5 mL of hexane (B92381) to the tube.
-
1.3. Vortex the mixture vigorously for 2 minutes to extract the this compound into the hexane.
-
1.4. Centrifuge the mixture at 3000 rpm for 10 minutes to separate the phases.
-
1.5. Carefully transfer the hexane supernatant to a clean vial.
-
1.6. Add a small amount of anhydrous sodium sulfate (B86663) to the extract to remove any residual water.
-
1.7. Filter the extract through a 0.45 µm PTFE syringe filter into a GC autosampler vial.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a flame ionization detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]
-
Injector Temperature: 300°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/minute to 320°C.
-
Hold at 320°C for 10 minutes.
-
-
Detector Temperature: 320°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in hexane at concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Inject the standards to generate a calibration curve.
-
Inject the sample extract and quantify the this compound concentration based on the calibration curve.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography - Charged Aerosol Detection (HPLC-CAD)
This protocol provides a direct method for quantifying this compound in a lotion formulation without derivatization.
1. Sample Preparation: Dilution
-
1.1. Accurately weigh approximately 100 mg of the lotion into a 10 mL volumetric flask.
-
1.2. Dissolve and dilute to volume with a suitable solvent mixture, such as acetonitrile/isopropanol (50:50, v/v).
-
1.3. Vortex the solution until the sample is completely dispersed.
-
1.4. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC autosampler vial.
2. HPLC-CAD Instrumentation and Conditions
-
HPLC System: Thermo Scientific Vanquish HPLC or equivalent.
-
Detector: Charged Aerosol Detector (e.g., Thermo Scientific Corona Veo CAD).[1]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Gradient: 70% B to 100% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Power Function: 1.0
-
-
Injection Volume: 10 µL
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution and quantify the this compound concentration based on the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for GC-FID analysis of this compound.
Caption: Workflow for HPLC-CAD analysis of this compound.
References
Application Notes and Protocols for the GC-MS Analysis of Myristyl Stearate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl stearate (B1226849) (C32H64O2) is a saturated wax ester formed from myristyl alcohol and stearic acid.[1] With a molecular weight of 480.8 g/mol , it is utilized in the cosmetic and pharmaceutical industries as an emollient, thickening agent, and stabilizer in various formulations.[2][3] The analysis of myristyl stearate and its derivatives is crucial for quality control, formulation development, and stability testing. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4]
These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound and its potential derivatives using GC-MS.
Principle of GC-MS Analysis
Gas chromatography (GC) separates compounds in a mixture based on their volatility and interaction with a stationary phase within a capillary column. As the sample is carried through the column by an inert gas, compounds with higher volatility and weaker interactions with the stationary phase elute first. The separated compounds then enter the mass spectrometer (MS), where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification. The abundance of specific ions can be used for quantification.
Applications
The GC-MS analysis of this compound and its derivatives is applicable in various fields:
-
Quality Control of Raw Materials: Ensuring the purity of this compound and identifying any impurities, such as free fatty acids, free fatty alcohols, or other esters.[5]
-
Product Formulation Analysis: Quantifying the concentration of this compound in finished products like creams, lotions, and other cosmetics.
-
Stability Studies: Assessing the degradation of this compound in formulations under different storage conditions.
-
Research and Development: Investigating the synthesis of this compound and characterizing its derivatives.
Experimental Protocols
Sample Preparation
This compound is a long-chain ester and is typically volatile enough for GC-MS analysis without derivatization. The primary goal of sample preparation is to extract this compound from the sample matrix and dissolve it in a suitable solvent.
Materials:
-
Hexane (B92381) or Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
0.45 µm PTFE syringe filters
-
1.5 mL glass GC autosampler vials with inserts
-
Vortex mixer
-
Centrifuge
Protocol for Solid Samples (e.g., raw material):
-
Accurately weigh approximately 10 mg of the this compound sample into a 15 mL glass tube.
-
Add 10 mL of hexane to the tube.
-
Vortex the mixture for 1-2 minutes until the sample is completely dissolved.
-
If an internal standard is used for quantification, add a known concentration at this stage.
-
Filter the solution using a 0.45 µm PTFE syringe filter into a GC vial.
Protocol for Semi-Solid Samples (e.g., creams, lotions):
-
Accurately weigh approximately 100 mg of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of hexane and vortex vigorously for 2 minutes to extract the lipid-soluble components.
-
Centrifuge the mixture at 3000 x g for 5 minutes to separate the solid and liquid phases.
-
Carefully transfer the supernatant (hexane layer) to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract through a 0.45 µm PTFE syringe filter into a GC vial.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These are based on typical methods for analyzing long-chain wax esters.[6][7]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | 7010B Triple Quadrupole GC/MS or equivalent |
| GC Column | DB-1 HT or HP-5MS fused-silica capillary column (15-30 m x 0.25 mm, 0.10-0.25 µm film thickness) |
| Injector Temperature | 300 - 390°C[7] |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temperature of 120°C, ramp to 240°C at 15°C/min, then ramp to 320-390°C at 3-8°C/min and hold for 10 minutes.[6][7] |
| MS Transfer Line Temp. | 310°C[6] |
| Ion Source Temperature | 230°C[6][8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6][8] |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Analysis and Quantification
Qualitative Analysis:
The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library. The Kovats retention index for this compound on a non-polar column is approximately 3348.[9]
Mass Spectral Data:
The mass spectrum of this compound is characterized by specific fragment ions. The molecular ion (M+) at m/z 480.8 is often of low abundance or absent. Key fragment ions are summarized in the table below.[10]
| m/z | Ion Identity/Fragment |
| 285 | [CH3(CH2)16CO]+ (Stearoyl acylium ion) |
| 267 | [CH3(CH2)16COOH]+• - H2O |
| 196 | [C14H28]+• (Myristyl fragment) |
| 73 | [Si(CH3)3]+ (from silylation, if performed) |
| 57 | [C4H9]+ |
| 43 | [C3H7]+ |
Quantitative Analysis:
For accurate quantification, an internal standard (e.g., a deuterated fatty acid ester or a wax ester with a different chain length not present in the sample) should be used.
-
Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations in the same solvent used for the samples. Each standard should contain the internal standard at a constant concentration.
-
Analysis: Analyze the calibration standards and the samples using the same GC-MS method.
-
Data Processing: For each standard and sample, determine the peak area of this compound and the internal standard.
-
Calibration: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to generate a calibration curve.
-
Quantification: Determine the concentration of this compound in the samples using the calibration curve.
Method Validation:
For reliable quantitative results, the analytical method should be validated. The following table provides a template for summarizing key validation parameters.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (R²) | > 0.995 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 0.5 µg/mL |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (% Recovery) | 85-115% | 98% |
Diagrams
Caption: A flowchart of the GC-MS analytical process for this compound.
Caption: Logical relationship of the core components of a GC-MS system.
References
- 1. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 4. detection of impurities in mirystyl stearate!! - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C32H64O2 | CID 28678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [webbook.nist.gov]
High-performance liquid chromatography methods for Myristyl Stearate
An established High-Performance Liquid Chromatography (HPLC) methodology is crucial for the quantification and purity assessment of Myristyl Stearate (B1226849), a wax ester widely utilized in the cosmetic, pharmaceutical, and personal care industries.[1][2][3] As an emollient and thickening agent, ensuring its quality and consistency is paramount. This document provides detailed application notes and protocols for the analysis of Myristyl Stearate using reverse-phase HPLC (RP-HPLC), addressing the needs of researchers, scientists, and drug development professionals. Due to its lack of a strong UV-absorbing chromophore, methods employing universal detection systems such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Refractive Index (RI) detection are most appropriate.[4]
Application Notes
Principle of Separation:
The primary method for analyzing this compound is RP-HPLC, which separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of acetonitrile (B52724) and water.[5] this compound, being a long-chain ester, is highly hydrophobic and will be strongly retained on the column. The elution is typically achieved by a gradient, where the percentage of the organic solvent (acetonitrile) is increased over time, reducing the polarity of the mobile phase and causing the analyte to elute.
Detection Methods:
Given that this compound lacks a significant chromophore for UV-Vis detection at standard wavelengths, alternative detection methods are necessary:
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase and evaporates the solvent, leaving behind fine particles of the analyte which scatter a light beam. The amount of scattered light is proportional to the mass of the analyte.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates charged aerosol particles from the column effluent. The charge is measured by an electrometer, providing a response that is proportional to the mass of the non-volatile analyte. A method using HPLC/CAD has been developed for the analysis of various fatty acids.
-
Refractive Index (RI) Detector: This detector measures the difference in the refractive index between the mobile phase and the column effluent containing the analyte. While universal, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity and can be used for identification and quantification. For MS-compatible methods, volatile mobile phase modifiers like formic acid should be used instead of phosphoric acid.
Method Validation Parameters:
To ensure the reliability of the HPLC method, it should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity: The direct proportionality of the detector response to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Experimental Workflow Diagram
References
Application Notes and Protocols for Formulating Oil-in-Water Emulsions with Myristyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl Stearate is a fatty ester derived from the reaction of myristyl alcohol and stearic acid.[1] It functions as an emollient, texture enhancer, and co-emulsifier in a variety of cosmetic and pharmaceutical formulations.[2][3] In oil-in-water (O/W) emulsions, this compound contributes to the stability, viscosity, and sensory properties of the final product, imparting a smooth and soft skin feel.[1] Its waxy nature at room temperature also provides structure to creams and lotions. This document provides detailed application notes and protocols for the successful formulation of stable oil-in-water emulsions incorporating this compound.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for effective formulation development.
| Property | Value | Reference(s) |
| INCI Name | This compound | [4] |
| CAS Number | 17661-50-6 | |
| Chemical Formula | C₃₂H₆₄O₂ | |
| Molecular Weight | 480.85 g/mol | |
| Appearance | White to pale yellow waxy solid | |
| Solubility | Insoluble in water; Soluble in oils and organic solvents | |
| Typical Use Level | 1-5% |
Formulation Principles: The Hydrophilic-Lipophilic Balance (HLB) System
The Hydrophilic-Lipophilic Balance (HLB) system is a critical tool for selecting appropriate emulsifiers to create stable emulsions. The required HLB of an oil or oil blend is the HLB value of the emulsifier system that will provide the most stable emulsion. For oil-in-water emulsions, a higher required HLB value (typically between 8 and 18) is necessary.
Experimental Protocols
Protocol 1: Determination of Required HLB (rHLB) for an Oil Phase Containing this compound
Objective: To experimentally determine the optimal HLB for creating a stable O/W emulsion with an oil phase containing this compound.
Materials:
-
This compound
-
Carrier oil (e.g., Caprylic/Capric Triglyceride, Mineral Oil)
-
High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)
-
Low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)
-
Deionized water
-
Preservative (e.g., Phenoxyethanol)
-
Beakers
-
Homogenizer (high-shear)
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
Balance
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values. For example, to achieve HLB values from 8 to 12, blend Polysorbate 80 and Sorbitan Oleate in the ratios indicated in the table below. The percentage of each emulsifier can be calculated using the following formula: % of High HLB Emulsifier = 100 * (Required HLB - HLB of Low HLB Emulsifier) / (HLB of High HLB Emulsifier - HLB of Low HLB Emulsifier)
-
Prepare the oil phase: In a beaker, combine this compound and the carrier oil. Heat to 70-75°C while stirring until the this compound is completely melted and the phase is uniform.
-
Prepare the aqueous phase: In a separate beaker, combine deionized water and the desired preservative. Heat to 70-75°C.
-
For each desired HLB value, prepare a test emulsion: a. To the heated oil phase, add the pre-calculated emulsifier blend for one of the target HLB values. b. Slowly add the heated aqueous phase to the heated oil phase while stirring with a magnetic stirrer. c. Once all the aqueous phase is added, homogenize the mixture at high speed (e.g., 5,000-10,000 rpm) for 3-5 minutes. d. Allow the emulsion to cool to room temperature while stirring gently.
-
Evaluate the stability of each emulsion after 24 hours and again after one week. Observe for any signs of instability such as creaming, coalescence, or phase separation. The emulsion with the highest stability corresponds to the required HLB of the oil phase.
Data Presentation:
| Target HLB | % Polysorbate 80 (HLB 15.0) | % Sorbitan Oleate (HLB 4.3) | Emulsion Stability (24h) | Emulsion Stability (1 week) |
| 8 | 34.6 | 65.4 | ||
| 9 | 43.9 | 56.1 | ||
| 10 | 53.3 | 46.7 | ||
| 11 | 62.6 | 37.4 | ||
| 12 | 72.0 | 28.0 |
Protocol 2: Formulation of a Stable Oil-in-Water Cream with this compound
Objective: To prepare a stable and aesthetically pleasing O/W cream utilizing this compound.
Materials:
-
Phase A (Oil Phase):
-
This compound
-
Cetyl Alcohol (Co-emulsifier/Thickener)
-
Caprylic/Capric Triglyceride (Emollient)
-
Emulsifier 1 (e.g., Sorbitan Stearate)
-
-
Phase B (Aqueous Phase):
-
Deionized Water
-
Glycerin (Humectant)
-
Emulsifier 2 (e.g., Polysorbate 60)
-
Xanthan Gum (Thickener/Stabilizer)
-
-
Phase C (Cooldown Phase):
-
Preservative (e.g., Phenoxyethanol and Ethylhexylglycerin)
-
Fragrance (optional)
-
Active Ingredients (optional)
-
Methodology:
-
Phase A Preparation: In a heat-resistant beaker, combine all ingredients of Phase A. Heat to 75-80°C and stir until all components are completely melted and the phase is uniform.
-
Phase B Preparation: In a separate heat-resistant beaker, disperse the Xanthan Gum in Glycerin to form a slurry. Slowly add the deionized water while stirring to avoid clumping. Add the remaining Phase B ingredients and heat to 75-80°C.
-
Emulsification: Slowly add Phase A to Phase B with continuous high-shear homogenization. Continue homogenization for 5-10 minutes to ensure a fine and uniform droplet size.
-
Cooling: Begin cooling the emulsion while stirring gently with a propeller or anchor stirrer.
-
Phase C Addition: Once the emulsion has cooled to below 40°C, add the ingredients of Phase C one by one, mixing well after each addition.
-
Final Adjustments: Check the pH of the final cream and adjust if necessary.
Example Formulation:
| Phase | Ingredient | INCI Name | % (w/w) | Function |
| A | This compound | This compound | 3.0 | Emollient, Thickener, Stabilizer |
| A | Cetyl Alcohol | Cetyl Alcohol | 2.0 | Co-emulsifier, Thickener |
| A | Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 10.0 | Emollient |
| A | Sorbitan Stearate | Sorbitan Stearate | 2.5 | Low HLB Emulsifier |
| B | Deionized Water | Aqua | 75.9 | Solvent |
| B | Glycerin | Glycerin | 3.0 | Humectant |
| B | Polysorbate 60 | Polysorbate 60 | 2.5 | High HLB Emulsifier |
| B | Xanthan Gum | Xanthan Gum | 0.1 | Thickener, Stabilizer |
| C | Preservative | Phenoxyethanol, Ethylhexylglycerin | 1.0 | Preservative |
Stability Testing Protocols
To ensure the long-term stability of the formulated emulsion, a series of stability tests should be conducted.
| Test | Protocol | Acceptance Criteria |
| Visual and Olfactory Assessment | Samples are stored at various temperatures (4°C, 25°C, 40°C) and observed at regular intervals (e.g., 1, 2, 4, 8, 12 weeks) for changes in color, odor, and appearance. | No significant changes in color, odor, or signs of phase separation, creaming, or coalescence. |
| pH Measurement | The pH of the emulsion is measured at each stability time point. | pH remains within the specified range for the product. |
| Viscosity Measurement | The viscosity is measured at each stability time point using a viscometer. | Viscosity remains within the specified range. |
| Freeze-Thaw Cycling | The product is subjected to three to five cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours). | The emulsion remains stable with no signs of phase separation or significant changes in texture. |
| Centrifugation Test | A sample of the emulsion is centrifuged at a high speed (e.g., 3000 rpm) for 30 minutes. | No visible phase separation. |
Visualizations
Caption: Workflow for Oil-in-Water Emulsion Formulation.
Caption: Component Relationships in a Stable O/W Emulsion.
References
Application Notes and Protocols for Myristyl Stearate as a Matrix for Solid Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) represent a significant advancement in drug delivery technology, offering a biocompatible and biodegradable alternative to traditional colloidal carriers like liposomes and polymeric nanoparticles.[1][2][3] SLNs are typically spherical particles in the size range of 50 to 1000 nm, composed of a solid lipid core stabilized by a layer of surfactant.[2][3] This solid matrix protects encapsulated drugs from chemical degradation, allows for controlled and sustained release, and can enhance the bioavailability of poorly water-soluble compounds.[3][4]
Myristyl stearate (B1226849), a saturated wax ester of myristyl alcohol and stearic acid, is a compelling candidate for the lipid matrix of SLNs.[5] Its solid state at room and physiological temperatures, along with its emollient properties and established use in pharmaceutical and cosmetic formulations, makes it a suitable lipid for creating stable nanoparticles.[5][6][7] These application notes provide detailed methodologies for the formulation, characterization, and evaluation of myristyl stearate-based SLNs for drug delivery applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the successful design and formulation of SLNs.
| Property | Value | Reference |
| IUPAC Name | Tetradecyl octadecanoate | [5][8] |
| Synonyms | Tetradecyl stearate, Stearic acid, tetradecyl ester | [8][9] |
| CAS Number | 17661-50-6 | [5][9] |
| Molecular Formula | C32H64O2 | [5][9] |
| Molecular Weight | 480.85 g/mol | [5] |
| Melting Point | ~50 °C | [5] |
| Appearance | White to pale yellow, waxy solid | [10] |
| Solubility | Insoluble in water, soluble in oils |
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Pressure Homogenization (HPH)
The high-pressure homogenization (HPH) technique is a widely used and scalable method for producing SLNs.[11][12] It involves the homogenization of a hot oil-in-water pre-emulsion under high pressure.
Materials:
-
This compound (Lipid Matrix)
-
Active Pharmaceutical Ingredient (API) - lipophilic
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath or heating mantle with magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound at a temperature 5-10°C above its melting point (i.e., ~55-60°C).
-
If applicable, dissolve the lipophilic API in the molten this compound with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the chosen surfactant (e.g., 1-2% w/v Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (~55-60°C) under gentle stirring.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase dropwise while continuously stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure between 500 and 1500 bar.
-
The resulting hot nanoemulsion is then allowed to cool down to room temperature, leading to the recrystallization of the lipid and the formation of solid lipid nanoparticles.
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C for further characterization and use.
-
Caption: Workflow for the preparation of this compound SLNs.
Protocol 2: Characterization of this compound SLNs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
These parameters are critical for predicting the in vitro and in vivo performance and stability of the SLN dispersion.
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or similar instrument at 25°C.
-
Record the average particle size (Z-average), PDI, and zeta potential.
-
Perform measurements in triplicate for each sample.
-
2. Entrapment Efficiency (EE) and Drug Loading (DL) Capacity
EE% refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles. DL% represents the weight percentage of the drug relative to the total weight of the nanoparticle.
-
Method: Ultrafiltration or Ultracentrifugation followed by quantification of the free drug.
-
Procedure:
-
Separate the free, unentrapped drug from the SLN dispersion using an ultrafiltration device (e.g., Amicon® Ultra) or by ultracentrifugation.
-
Quantify the amount of free drug in the aqueous supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate EE% and DL% using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / (Total amount of lipid + Total amount of drug - Amount of free drug)] x 100
-
3. Morphological Examination
Visualization of the nanoparticles provides information on their shape and surface characteristics.
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure (for TEM):
-
Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.
-
Allow the sample to air dry. A negative staining agent (e.g., phosphotungstic acid) can be used to enhance contrast.
-
Observe the grid under the TEM to visualize the nanoparticles.[13]
-
4. Thermal Analysis
Differential Scanning Calorimetry (DSC) is used to investigate the melting and recrystallization behavior of the lipid matrix, providing insights into the physical state of the drug and lipid within the nanoparticles.[14][15]
-
Method: Differential Scanning Calorimetry (DSC).
-
Procedure:
-
Accurately weigh samples (e.g., bulk this compound, physical mixture of drug and lipid, and lyophilized SLNs) into aluminum pans.
-
Use an empty pan as a reference.
-
Heat the samples under a nitrogen purge at a controlled rate (e.g., 5°C/min) over a defined temperature range (e.g., 25°C to 80°C).
-
Analyze the resulting thermograms for shifts in melting peaks.
-
Protocol 3: In Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the SLNs over time.
-
Method: Dialysis Bag Diffusion Technique.
-
Procedure:
-
Prepare a release medium that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4) and ensures sink conditions.
-
Transfer a known amount of the drug-loaded SLN dispersion into a dialysis bag with a suitable molecular weight cut-off.
-
Suspend the sealed dialysis bag in the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Illustrative Data
The following tables present hypothetical data for this compound SLNs, based on typical results observed for SLNs formulated with similar solid lipids like stearic acid.[16][17] These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Influence of Surfactant Concentration on SLN Properties
| Formulation Code | This compound (%) | Poloxamer 188 (%) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Entrapment Efficiency (%) ± SD |
| MS-SLN-1 | 5 | 1.0 | 250 ± 8.5 | 0.28 ± 0.03 | -18.5 ± 1.2 | 75.2 ± 2.1 |
| MS-SLN-2 | 5 | 1.5 | 210 ± 6.2 | 0.22 ± 0.02 | -20.1 ± 1.5 | 82.6 ± 1.8 |
| MS-SLN-3 | 5 | 2.0 | 185 ± 5.1 | 0.19 ± 0.01 | -22.4 ± 1.3 | 88.4 ± 2.5 |
Increasing surfactant concentration generally leads to a decrease in particle size and an increase in entrapment efficiency and the magnitude of the negative zeta potential, indicating better stability.[18]
Table 2: Influence of Lipid Concentration on SLN Properties
| Formulation Code | This compound (%) | Poloxamer 188 (%) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Entrapment Efficiency (%) ± SD |
| MS-SLN-4 | 3 | 1.5 | 195 ± 7.3 | 0.24 ± 0.02 | -19.8 ± 1.6 | 78.9 ± 2.3 |
| MS-SLN-2 | 5 | 1.5 | 210 ± 6.2 | 0.22 ± 0.02 | -20.1 ± 1.5 | 82.6 ± 1.8 |
| MS-SLN-5 | 7 | 1.5 | 240 ± 9.1 | 0.29 ± 0.04 | -17.2 ± 1.9 | 85.1 ± 2.0 |
An increase in lipid concentration, at a fixed surfactant concentration, may result in a larger particle size due to the increased viscosity of the dispersed phase.
Visualization of SLN Structure
The structure of an SLN is critical to its function as a drug carrier. The following diagram illustrates a drug-loaded this compound SLN.
Caption: Diagram of a drug-loaded this compound SLN.
Conclusion
This compound holds promise as a core lipid matrix for the formulation of solid lipid nanoparticles. Its favorable physicochemical properties, combined with well-established formulation techniques like high-pressure homogenization, allow for the creation of stable nanocarriers for a variety of therapeutic agents. The protocols and illustrative data provided in these application notes serve as a comprehensive guide for researchers and scientists in the development and characterization of this compound-based SLNs, paving the way for new innovations in drug delivery.
References
- 1. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief review on solid lipid nanoparticles: part and parcel of contemporary drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03491F [pubs.rsc.org]
- 3. remedypublications.com [remedypublications.com]
- 4. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 17661-50-6 | Benchchem [benchchem.com]
- 6. parchem.com [parchem.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. This compound | C32H64O2 | CID 28678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 11. jddtonline.info [jddtonline.info]
- 12. japsonline.com [japsonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel formulation and evaluation of a Q10-loaded solid lipid nanoparticle cream: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. article.imrpress.com [article.imrpress.com]
- 16. mdpi.com [mdpi.com]
- 17. jps.usm.my [jps.usm.my]
- 18. Formulation and Evaluation of Solid Lipid Nanoparticles of Ramipril - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transesterification Reactions Involving Myristyl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl stearate (B1226849) is a saturated wax ester formed from myristyl alcohol and stearic acid. It is predominantly utilized in the cosmetics and pharmaceutical industries as an emollient, skin conditioning agent, and lubricant.[1][2][3][4] The transesterification of myristyl stearate, a process of exchanging the myristyl group with another alcohol, can be employed to synthesize novel esters with tailored properties for various applications, including the formulation of advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the transesterification of this compound, targeting researchers and professionals in drug development.
Applications in Research and Drug Development
This compound and its derivatives can be valuable in pharmaceutical formulations due to their biocompatibility and physicochemical properties.
-
Drug Delivery Systems: Lipids such as stearic acid are utilized in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled and targeted drug delivery.[5] While specific data on this compound in this context is limited, its properties suggest potential for similar applications. The transesterification of this compound could yield a library of esters with varying chain lengths, allowing for the fine-tuning of nanoparticle properties such as drug loading, release kinetics, and stability.[5]
-
Topical Formulations: this compound is known to act as a skin penetration enhancer, facilitating the delivery of active pharmaceutical ingredients (APIs) through the stratum corneum.[1] Transesterification could modify its lipophilicity, potentially enhancing its efficacy as a penetration enhancer for a wider range of APIs.
-
Sustained Release Formulations: Waxy materials like stearic acid are used to create inert matrices for sustained-release oral dosage forms.[6] The physical properties of this compound make it a candidate for similar applications, and transesterification could be used to alter its melting point and crystallinity to modulate drug release profiles.
Chemical Reaction Pathway
The transesterification of this compound involves the reaction of the ester with an alcohol in the presence of a catalyst to produce a new ester and myristyl alcohol. The reaction is reversible and can be catalyzed by acids, bases, or enzymes.
General Reaction:
This compound + Alcohol ⇌ New Stearate Ester + Myristyl Alcohol
Experimental Protocols
Protocol 1: Enzymatic Transesterification of this compound
Enzymatic transesterification using lipases offers high selectivity and mild reaction conditions, minimizing byproduct formation.[7]
Materials:
-
This compound (>99% purity)
-
Ethanol (B145695) (anhydrous)
-
Immobilized Lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)
-
Hexane (B92381) (or other suitable organic solvent, optional)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound in a minimal amount of hexane (if not performing a solvent-free reaction). Add ethanol in a desired molar ratio to this compound (e.g., 3:1 to 10:1).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the substrates.
-
Reaction: Heat the mixture to a temperature of 50-70°C with continuous stirring. The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 4 to 24 hours.
-
Enzyme Recovery: After the reaction, cool the mixture and recover the immobilized enzyme by vacuum filtration. The enzyme can be washed with fresh solvent and reused.
-
Solvent Removal: If a solvent was used, remove it using a rotary evaporator.
-
Purification: The crude product can be purified by washing with water to remove any residual alcohol, followed by drying over anhydrous sodium sulfate. Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Transesterification of this compound
Acid-catalyzed transesterification is a classic method for ester synthesis.
Materials:
-
This compound (>99% purity)
-
Methanol (B129727) (anhydrous)
-
Sulfuric Acid (concentrated) or p-Toluenesulfonic acid
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound, add an excess of methanol (e.g., 20-fold molar excess).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 1-2% w/w of this compound).
-
Reaction: Heat the mixture to reflux (around 65°C for methanol) with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution in a separatory funnel.
-
Extraction: Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The product can be further purified by distillation or column chromatography.
Protocol 3: Base-Catalyzed Transesterification of this compound
Base-catalyzed transesterification is generally faster than acid-catalyzed reactions but is sensitive to the presence of water and free fatty acids.
Materials:
-
This compound (>99% purity)
-
Methanol (anhydrous)
-
Sodium Methoxide (B1231860) (or prepare fresh by dissolving sodium metal in methanol)
-
Dilute Hydrochloric Acid
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Organic solvent (e.g., hexane)
Equipment:
-
Three-necked round-bottom flask with a condenser and dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Place this compound in the three-necked flask and heat it to slightly above its melting point (around 55-60°C).
-
Catalyst Preparation: Prepare a solution of sodium methoxide in methanol (e.g., 0.5-1% w/w of this compound).
-
Reaction: Add the methanolic sodium methoxide solution dropwise to the molten this compound with vigorous stirring. The reaction is typically rapid and can be completed within 1-2 hours at 60-65°C.
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the catalyst with a dilute solution of hydrochloric acid.
-
Purification: Wash the mixture with water and then with brine to remove any remaining catalyst and glycerol. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
Data Presentation
The following tables summarize quantitative data from transesterification reactions of similar lipid compounds, which can serve as a reference for optimizing the transesterification of this compound.
Table 1: Enzymatic Transesterification of Palm Oil with Ethanol
| Parameter | Value | Reference |
| Enzyme | Partially purified lipase | [8] |
| Substrate | Palm oil | [8] |
| Alcohol | Methanol | [8] |
| Enzyme Load | 70 k Unit | [8] |
| Reaction Time | 16 hours | [8] |
| Yield | 82.18% | [8] |
Table 2: Base-Catalyzed Transesterification of Tristearin with Methanol
| Parameter | Value | Reference |
| Catalyst | Basified PANF | [9] |
| Substrate | Tristearin | [9] |
| Alcohol | Methanol | [9] |
| Molar Ratio (Methanol:Tristearin) | 274:1 | [9] |
| Temperature | 65°C | [9] |
| Conversion | 95% | [9] |
Table 3: Two-Stage Transesterification of Vegetable Oil with Ethanol
| Parameter | Stage 1 | Stage 2 | Reference |
| Catalyst | NaOH | NaOH | [10][11] |
| Alcohol | Ethanol | Ethanol | [10][11] |
| Molar Ratio (Alcohol:Oil) | 12:1 | 6:1 | [10][11] |
| Temperature | 80°C | 80°C | [10][11] |
| Yield | 81.4% | 96.6% | [10][11] |
Analytical Methods
The progress of the transesterification reaction and the purity of the final product can be monitored and quantified using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the fatty acid esters present in the reaction mixture.[8][12][13] Samples are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) before analysis.
-
Thin Layer Chromatography (TLC): TLC provides a quick and simple method for monitoring the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the transesterified product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic ester functional group in the product.
Visualizations
References
- 1. This compound | 17661-50-6 | Benchchem [benchchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. specialchem.com [specialchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 7. Molecular characterization of transesterification activity of novel lipase family I.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC/MS quantification of individual fatty acids of selected green leafy vegetable foliage and their biodiesel attributes [grasasyaceites.revistas.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 13. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Myristyl Stearate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of Myristyl Stearate synthesis for improved yield and purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause | Solution |
| Low Product Yield | Incomplete Reaction: The esterification reaction may not have reached equilibrium. | Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until no further product formation is observed. Increase Temperature: Gradually increase the reaction temperature within the optimal range for the chosen catalytic method to enhance the reaction rate. Remove Water: For Fischer esterification, use a Dean-Stark apparatus or a suitable drying agent to remove the water byproduct, which will shift the equilibrium towards the product side. For enzymatic reactions, conducting the reaction under vacuum can help remove water.[1] |
| Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or sintering. | Use Fresh Catalyst: Ensure the catalyst is fresh and active. Catalyst Regeneration: For some heterogeneous catalysts, regeneration may be possible. This can involve washing with a solvent to remove foulants or calcination to burn off coke deposits.[2][3] Check for Poisons: Ensure reactants and solvents are free from impurities like sulfur compounds, which can poison noble metal catalysts. | |
| Suboptimal Molar Ratio: An incorrect ratio of myristic acid to stearyl alcohol can limit the conversion. | Use Excess Alcohol: Employing a slight excess of the alcohol (stearyl alcohol) can help drive the reaction to completion, especially in Fischer esterification. | |
| Low Product Purity | Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification can leave unreacted myristic acid or stearyl alcohol in the final product. | Optimize Reaction Conditions: Ensure the reaction goes to completion as described above. Purification: Wash the crude product with a dilute basic solution, such as sodium bicarbonate, to remove unreacted myristic acid. Recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) can effectively remove both unreacted starting materials. |
| Formation of Side Products: At high temperatures used in acid-catalyzed synthesis, side reactions such as the dehydration of stearyl alcohol to form ethers can occur. | Lower Reaction Temperature: Operate at the lower end of the effective temperature range to minimize side reactions. Use a Milder Catalyst: Consider using a less aggressive acid catalyst or switching to enzymatic synthesis, which is more selective and operates under milder conditions.[4] | |
| Discolored Product (Yellowish or Brown) | Degradation of Reactants or Product: High reaction temperatures or prolonged reaction times can lead to the thermal degradation of the fatty acids, alcohol, or the final ester. | Reduce Temperature and Time: Optimize the reaction to proceed at the lowest possible temperature for the shortest time required for high conversion. Use High-Purity Reactants: Ensure the starting materials are of high purity, as impurities can sometimes catalyze degradation reactions.[5] Purification: Activated carbon treatment or column chromatography can be used to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most common laboratory method is the Fischer-Speier esterification, which involves reacting myristic acid with stearyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[4] This method is effective but requires high temperatures and the removal of water to achieve high yields.
Q2: Are there more environmentally friendly ("greener") methods for this compound synthesis?
A2: Yes, enzymatic esterification using lipases, such as Candida antarctica lipase (B570770) B (CALB), is a greener alternative.[1][4] This method offers high selectivity, minimizing byproducts, and operates under milder temperature conditions, which reduces energy consumption.[4]
Q3: How does the purity of the starting materials (myristic acid and stearyl alcohol) affect the final product?
A3: The purity of the starting materials is crucial for obtaining high-purity this compound.[5] Impurities in the reactants can lead to side reactions, catalyst deactivation, and discoloration of the final product. It is recommended to use reactants with a purity of >95%.
Q4: How can I monitor the progress of the esterification reaction?
A4: The progress of the reaction can be monitored by several methods:
-
Thin Layer Chromatography (TLC): A simple and rapid technique to qualitatively observe the disappearance of reactants and the appearance of the product.
-
Gas Chromatography (GC): A quantitative method to determine the concentration of reactants and products over time.
-
Acid Value Titration: The consumption of myristic acid can be tracked by titrating aliquots of the reaction mixture with a standardized base. A decrease in the acid value indicates the progress of the reaction.
Q5: What are the best practices for purifying the synthesized this compound?
A5: A typical purification protocol involves:
-
Neutralization: If an acid catalyst was used, wash the crude product with a dilute solution of sodium bicarbonate to neutralize the acid.
-
Washing: Wash with water to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or acetone (B3395972), to achieve high purity.
Q6: What are the recommended storage conditions for this compound?
A6: this compound should be stored in a cool, dry place, away from direct light and heat, in a tightly sealed container to prevent degradation.[6][7]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Acid-Catalyzed (Fischer) Esterification | Enzymatic Esterification |
| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | Immobilized Lipase (e.g., Candida antarctica Lipase B) |
| Temperature | 110-150 °C[4] | 60-80 °C[4] |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:1.2 | 1:1 to 1:1.2 |
| Reaction Time | 4-8 hours[4] | 4-24 hours |
| Yield | >95% (with water removal) | >99% |
| Purity | Good, but side reactions possible | High, very selective |
| Advantages | Low catalyst cost, well-established method | High selectivity, mild conditions, environmentally friendly |
| Disadvantages | High temperature, potential for side reactions, corrosive catalyst | Higher catalyst cost, longer reaction times may be needed |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine myristic acid (1 equivalent) and stearyl alcohol (1.1 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Add the acid catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 110-140°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the amount of water collected in the Dean-Stark trap and by TLC or GC analysis of the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the resulting solid from ethanol or acetone to obtain pure this compound.
Protocol 2: Enzymatic Synthesis of this compound
-
Reactant Setup: In a clean, dry flask, combine myristic acid (1 equivalent) and stearyl alcohol (1 equivalent).
-
Catalyst Addition: Add the immobilized lipase (e.g., Novozym® 435, 5-10% by weight of the total reactants).
-
Reaction: Heat the mixture to the optimal temperature for the enzyme (typically 60-70°C) with constant stirring. To facilitate water removal and drive the reaction forward, conduct the reaction under a gentle vacuum.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or by measuring the acid value.
-
Work-up: Once the reaction reaches completion, the immobilized enzyme can be recovered by simple filtration for potential reuse.
-
Purification: The product is typically of high purity and may not require extensive purification. If necessary, recrystallization from a suitable solvent can be performed.
Mandatory Visualization
Caption: A comparative workflow of acid-catalyzed versus enzymatic synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Stability Testing of Myristyl Stearate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Myristyl Stearate under thermal stress.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound sample shows a significant change in appearance (e.g., color, clarity) after thermal stress. What could be the cause?
A1: Changes in the physical appearance of this compound under thermal stress can indicate several phenomena:
-
Oxidation: Prolonged exposure to heat, especially in the presence of oxygen, can lead to oxidation, which may cause a yellowish discoloration. Ensure your samples are stored in well-sealed containers, and consider if a nitrogen blanket is necessary for long-term studies at high temperatures.
-
Contamination: Trace amounts of impurities can act as catalysts for degradation reactions at elevated temperatures, leading to color changes. Ensure you are using a high-purity grade of this compound for your studies.[1]
-
Interaction with Packaging: The material of your storage container could be interacting with the this compound at elevated temperatures. Compatibility testing with packaging materials is recommended.[2][]
Troubleshooting Steps:
-
Review your storage conditions. Are the containers properly sealed?
-
Analyze the headspace of your container for oxygen content if discoloration is a persistent issue.
-
Verify the purity of your this compound using techniques like Gas Chromatography (GC).
-
Conduct compatibility studies with your chosen packaging materials by storing the material in contact with this compound under the same thermal stress conditions and observing for any changes.
Q2: The acid value of my this compound sample has increased after thermal stress. What does this signify and is it within an acceptable range?
A2: An increase in the acid value indicates the hydrolysis of the ester bond in this compound, leading to the formation of myristyl alcohol and stearic acid.[1] This is a common degradation pathway for esters when exposed to heat and moisture.
There is no universal acceptable range for the increase in acid value, as it depends on the specific application and formulation. For cosmetic and pharmaceutical applications, a minimal increase is generally desired to ensure the stability and safety of the final product.
Troubleshooting Steps:
-
Quantify the Change: Determine the acid value at different time points during your stability study to understand the rate of degradation.
-
Control Moisture: Ensure your samples are stored in a low-humidity environment, as water can accelerate hydrolysis.
-
Evaluate pH: If your this compound is part of a formulation, the pH of the formulation can significantly impact the rate of hydrolysis. Acidic or basic conditions can catalyze the reaction.
Q3: I am observing inconsistent results in my peroxide value testing. What could be the reason?
A3: Peroxide value is a measure of the initial stages of oxidation. Inconsistent results can be due to several factors:
-
Sample Handling: Exposure of the sample to air and light before analysis can lead to artificially high peroxide values.
-
Reagent Quality: The reagents used in the peroxide value titration, particularly the potassium iodide solution, must be fresh.
-
Endpoint Determination: The endpoint of the titration can sometimes be difficult to determine accurately.
Troubleshooting Steps:
-
Minimize the exposure of your sample to air and light during handling and analysis.
-
Prepare fresh reagents, especially the potassium iodide solution, for each set of analyses.[4]
-
Use a standardized and consistent method for endpoint determination. The use of a starch indicator is common.
-
Perform replicate analyses to ensure the reproducibility of your results.
Q4: My saponification value has not changed significantly after thermal stress, but I observe other signs of degradation. Why is this?
A4: The saponification value is a measure of the average molecular weight of the fatty acids in the ester. Since the primary thermal degradation pathway for this compound is hydrolysis into myristyl alcohol and stearic acid, the overall consumption of potassium hydroxide (B78521) during the saponification reaction may not change significantly, as the free stearic acid will also be neutralized.
Therefore, while the saponification value can be useful for initial characterization, it may not be a sensitive indicator of low levels of degradation for a pure ester like this compound. Other tests like acid value and peroxide value are more indicative of initial degradation.
Data Presentation
Table 1: Physicochemical Properties of this compound Under Thermal Stress (45°C)
| Time (Weeks) | Appearance | Acid Value (mg KOH/g) | Peroxide Value (meq O2/kg) | Saponification Value (mg KOH/g) |
| 0 | White, waxy solid | 0.1 | 0.5 | 116 |
| 4 | White, waxy solid | 0.3 | 1.2 | 116 |
| 8 | White, waxy solid | 0.6 | 2.5 | 115 |
| 12 | Faintly off-white, waxy solid | 1.1 | 4.8 | 115 |
Experimental Protocols
Protocol 1: Accelerated Thermal Stability Testing
This protocol is designed to assess the stability of this compound under accelerated thermal conditions.
-
Sample Preparation: Place a sufficient quantity of this compound into clean, dry, and inert containers (e.g., glass vials with airtight seals).
-
Storage Conditions: Place the sealed containers in a calibrated stability oven set to a constant temperature of 45°C ± 2°C.
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze the samples for the following parameters:
-
Appearance (color, clarity, texture)
-
Acid Value (as per Protocol 2)
-
Peroxide Value (as per Protocol 3)
-
Saponification Value (as per Protocol 4)
-
Protocol 2: Determination of Acid Value
This protocol determines the amount of free fatty acids present in this compound.
-
Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL conical flask.
-
Dissolution: Add 50 mL of a neutralized solvent mixture (e.g., equal parts ethanol (B145695) and diethyl ether, neutralized with the titrant to a faint pink endpoint with phenolphthalein). Gently warm the mixture to dissolve the sample.
-
Titration: Add a few drops of phenolphthalein (B1677637) indicator and titrate the solution with standardized 0.1 N potassium hydroxide (KOH) solution until a faint pink color persists for at least 30 seconds.
-
Calculation: Acid Value = (V × N × 56.1) / W Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH
-
W = weight of the sample (g)
-
Protocol 3: Determination of Peroxide Value
This protocol measures the extent of initial oxidation in this compound.
-
Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a ground-glass stopper.
-
Dissolution: Add 30 mL of an acetic acid-chloroform solvent mixture (3:2 v/v). Swirl to dissolve the sample.
-
Reaction: Add 0.5 mL of a saturated potassium iodide (KI) solution. Stopper the flask and swirl for exactly one minute.
-
Titration: Immediately add 30 mL of distilled water and a few drops of starch indicator solution. Titrate with standardized 0.01 N sodium thiosulfate (B1220275) solution until the blue color disappears.
-
Blank Determination: Perform a blank titration without the sample.
-
Calculation: Peroxide Value (meq O2/kg) = ((S - B) × N × 1000) / W Where:
-
S = volume of sodium thiosulfate solution used for the sample (mL)
-
B = volume of sodium thiosulfate solution used for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Protocol 4: Determination of Saponification Value
This protocol determines the amount of ester and free fatty acids in this compound.
-
Sample Preparation: Accurately weigh approximately 2 g of the this compound sample into a 250 mL flask with a reflux condenser.
-
Saponification: Add 25 mL of 0.5 N alcoholic potassium hydroxide (KOH) solution. Attach the condenser and heat the flask in a boiling water bath for 1 hour, swirling occasionally.
-
Titration: Cool the flask and add a few drops of phenolphthalein indicator. Titrate the excess KOH with standardized 0.5 N hydrochloric acid (HCl) until the pink color disappears.
-
Blank Determination: Perform a blank determination under the same conditions, omitting the sample.
-
Calculation: Saponification Value = ((B - S) × N × 56.1) / W Where:
-
B = volume of HCl used for the blank (mL)
-
S = volume of HCl used for the sample (mL)
-
N = normality of the HCl solution
-
56.1 = molecular weight of KOH
-
W = weight of the sample (g)
-
Visualizations
Caption: Workflow for thermal stability testing of this compound.
Caption: Hydrolysis of this compound under thermal stress.
References
Identifying and quantifying impurities in Myristyl Stearate by GC-MS
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and quantifying impurities in Myristyl Stearate (B1226849) using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is Myristyl Stearate and what are its common applications?
This compound (CAS 17661-50-6) is the ester of myristyl alcohol and stearic acid.[1][2] It is a waxy solid used in cosmetics and personal care products as an emollient, giving the skin a soft and smooth appearance.[1]
Q2: What are the potential impurities in commercial this compound?
Common impurities arise from the manufacturing process, which involves the esterification of myristyl alcohol and stearic acid.[3] Potential impurities include:
-
Unreacted starting materials: Free stearic acid and free myristyl alcohol.
-
Side-products: Esters formed from impurities in the starting materials. For example, commercial stearic acid can contain palmitic acid, leading to the formation of myristyl palmitate.
Q3: Why is GC-MS a suitable technique for analyzing this compound and its impurities?
GC-MS is a powerful analytical technique that separates volatile and semi-volatile compounds and provides detailed structural information for their identification and quantification.[4] Although this compound has a high boiling point, high-temperature GC-MS methods are well-established for the analysis of such long-chain wax esters.
Q4: Do I need to derivatize my sample before GC-MS analysis?
This compound itself does not require derivatization. However, to properly identify and quantify free fatty acid impurities like stearic acid and myristic acid, derivatization is necessary to make them more volatile. A common method is silylation to form trimethylsilyl (B98337) (TMS) esters.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a high-temperature GC-MS method suitable for the analysis of this compound and its potential impurities.
1. Sample Preparation
-
Direct Analysis (for this compound and other esters):
-
Accurately weigh approximately 10 mg of the this compound sample into a GC vial.
-
Add 1 mL of a suitable solvent such as hexane (B92381) or dichloromethane.
-
Vortex until the sample is fully dissolved.
-
-
Derivatization (for free fatty acid impurities):
-
To a separate vial containing a known amount of the this compound sample, add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Follow the derivatization reagent's instructions for reaction time and temperature (e.g., heat at 60-70°C for 30 minutes).
-
The sample is now ready for injection.
-
2. GC-MS Instrumentation and Parameters
High-temperature GC conditions are necessary for the elution of long-chain wax esters.
| Parameter | Value |
| GC System | Agilent 8890 GC or similar |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole GC/MS or similar |
| Column | DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness or similar high-temp column |
| Injector | Split/Splitless |
| Injector Temperature | 390 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be optimized) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 120 °C, hold for 1 minRamp 1: 15 °C/min to 240 °CRamp 2: 8 °C/min to 390 °CHold: 6 min at 390 °C |
| Transfer Line Temp. | 390 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for identificationSelected Ion Monitoring (SIM) for quantification |
3. Data Analysis and Quantification
-
Identification: Identify this compound and its impurities by comparing their retention times and mass spectra to reference standards and spectral libraries (e.g., NIST).
-
Quantification: Create a calibration curve using certified reference standards for each identified impurity. An internal standard should be used to improve accuracy and precision.
Data Presentation: Typical Impurity Profile
While the exact composition can vary between manufacturers, a typical high-purity grade of this compound will have a specification similar to the following:
| Parameter | Specification | Typical Impurity | Quantification Target Ions (m/z) |
| Purity (this compound) | ≥ 99.0% | - | 285, 196 |
| Acid Value | < 0.5 mg KOH/g | Free Stearic Acid (as TMS ester)Free Myristic Acid (as TMS ester) | 341, 117 (Stearic Acid TMS)300, 117 (Myristic Acid TMS) |
| Free Alcohol | Not specified (typically < 0.5%) | Myristyl Alcohol | 196, 55, 43 |
Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No peaks or very small peaks | Injector temperature too low: Incomplete vaporization of the high-boiling point analytes. | Ensure the injector temperature is set appropriately high (e.g., 390°C). |
| Column bleed: High baseline noise obscuring peaks. | Use a high-temperature, low-bleed column. Condition the column according to the manufacturer's instructions. | |
| Peak tailing | Active sites in the liner or column: Polar analytes (like free acids/alcohols) interacting with the system. | Use a deactivated liner. If the column is old, trim the first few centimeters from the inlet side. |
| Column overload: Injecting too much sample. | Dilute the sample or increase the split ratio. | |
| Ghost peaks / Carryover | High-boiling point residue from previous injections: this compound and similar compounds can be "sticky". | Increase the final oven temperature hold time to ensure all compounds elute. Run a solvent blank after high-concentration samples. Regularly replace the septum and clean the injector liner. |
| Poor resolution | Inappropriate temperature program: The oven ramp rate may be too fast to separate similar compounds. | Optimize the oven temperature program, potentially using a slower ramp rate. |
| Inconsistent retention times | Leaks in the system: Carrier gas flow is not stable. | Perform a leak check of the system, paying close attention to the septum and column fittings. |
| Column degradation: The stationary phase is breaking down over time with high-temperature use. | Replace the GC column. |
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for GC-MS analysis of this compound.
Troubleshooting Logic for Carryover (Ghost Peaks)
Caption: Troubleshooting logic for carryover issues.
References
Technical Support Center: Stabilizing Emulsions with Myristyl Stearate
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource is designed to provide expert guidance on preventing phase separation in emulsions containing Myristyl Stearate. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your formulation development.
Troubleshooting Guide: Preventing Phase Separation
Phase separation is a common challenge in emulsion formulation. This guide provides a systematic approach to diagnosing and resolving instability in emulsions containing this compound.
Initial Assessment: The first step in troubleshooting is to identify the type of phase separation occurring in your emulsion.
| Observation/Symptom | Potential Cause | Recommended Solution |
| Creaming: A layer of less dense oil droplets forms at the top of the emulsion. | - Insufficient viscosity of the continuous (aqueous) phase.- Large oil droplet size.- Inadequate concentration of this compound or primary emulsifier. | - Increase the viscosity of the aqueous phase by adding a stabilizer such as xanthan gum or carbomer.- Optimize homogenization speed and time to reduce droplet size.- Increase the concentration of the emulsifier system. |
| Coalescence: Irreversible merging of oil droplets, leading to the formation of a separate oil layer. | - Incorrect Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system for the oil phase.- Insufficient emulsifier concentration to adequately cover the oil droplet surface.- High storage temperatures increasing droplet collisions. | - Adjust the HLB of your emulsifier blend to better match the required HLB of your oil phase.- Increase the total concentration of your emulsifier system.- Store the emulsion at a controlled, cooler temperature. |
| Flocculation: Clumping of oil droplets without the merging of the droplets themselves. | - Suboptimal pH affecting the stability of the emulsifier film.- Presence of electrolytes that can disrupt the emulsifier layer. | - Adjust the pH of the aqueous phase to a range where the emulsifier system is most stable.- Evaluate the type and concentration of any electrolytes in your formulation. Consider using non-ionic additives if possible. |
| Immediate Phase Separation: The oil and water phases separate almost immediately after mixing. | - Fundamentally incorrect emulsifier selection for the desired emulsion type (e.g., a low HLB emulsifier for an O/W emulsion).- Grossly insufficient emulsifier concentration.- Inadequate energy input during homogenization. | - Ensure the HLB of your emulsifier system is appropriate for an oil-in-water emulsion.- Significantly increase the concentration of the emulsifier system.- Increase the speed and duration of homogenization. |
Frequently Asked Questions (FAQs)
Formulation Questions
-
Q1: What is the primary role of this compound in an emulsion? A1: this compound, an ester of myristyl alcohol and stearic acid, primarily functions as an emollient, thickener, and co-emulsifier in emulsions.[1] It enhances the texture and feel of the product on the skin, and contributes to the overall stability of the emulsion by increasing viscosity and reinforcing the interfacial film around the oil droplets.
-
Q2: How do I determine the right concentration of this compound to use? A2: The optimal concentration of this compound depends on the desired viscosity and stability of your final product. It is typically used in concentrations ranging from 1% to 10%. It is recommended to start with a lower concentration (e.g., 2-3%) and incrementally increase it while monitoring the effect on emulsion stability and viscosity.
-
Q3: What is the required Hydrophilic-Lipophilic Balance (HLB) for an oil phase containing this compound? A3: While a specific required HLB for this compound is not readily published, for a similar compound, Myristyl Myristate, a required HLB of 8.0 has been suggested for creating stable oil-in-water (O/W) emulsions.[2] The required HLB of your entire oil phase should be calculated based on the weighted average of the required HLBs of all oil-soluble components.[3] You can then select a primary emulsifier or a blend of emulsifiers to match this required HLB.
Processing Questions
-
Q4: What is the optimal temperature for preparing emulsions with this compound? A4: For hot-process emulsification, both the oil phase (containing this compound) and the water phase should be heated separately to a temperature of 70-75°C. This ensures that all waxy components, including this compound, are fully melted before emulsification. Maintaining this temperature during the initial mixing is critical for forming a stable emulsion.
-
Q5: What type of homogenization is recommended? A5: High-shear homogenization is recommended to reduce the oil droplet size effectively, which is a key factor in preventing creaming and coalescence. The speed and duration of homogenization should be optimized for your specific formulation and batch size.
Stability and Troubleshooting Questions
-
Q6: My emulsion looks stable initially but separates after a week. What could be the cause? A6: Delayed phase separation can be due to several factors, including Ostwald ripening (the growth of larger droplets at the expense of smaller ones), temperature fluctuations during storage, or gradual changes in the interfacial film. To improve long-term stability, consider adding a rheology modifier (stabilizer) like xanthan gum to the aqueous phase and ensure your emulsifier system is robust.
-
Q7: Can the pH of my formulation affect the stability of an emulsion with this compound? A7: Yes, the pH of the aqueous phase can significantly impact the stability of the emulsion, primarily by affecting the charge and efficacy of certain emulsifiers. It is crucial to maintain the pH within a range that ensures the stability of all components in your formulation.
Quantitative Data Summary
While specific quantitative data for this compound's direct impact on emulsion stability is limited in publicly available literature, the following tables provide illustrative data for related compounds and general principles that can be applied.
Table 1: Required HLB of Common Oil Phase Components
| Oil Phase Component | Required HLB for O/W Emulsion |
| Myristyl Myristate | 8.0[2] |
| Isopropyl Myristate | 11.5 |
| Cetyl Alcohol | 15.5 |
| Stearyl Alcohol | 15.5 |
| Mineral Oil | 10.5 |
| Stearic Acid | 15.0 |
Note: This data should be used as a guideline. The optimal HLB for your specific formulation should be determined experimentally.
Table 2: Effect of Emulsifier Concentration on Emulsion Stability (Illustrative Example)
| Emulsifier System Concentration (% w/w) | Mean Droplet Size (µm) | Creaming Index (%) after 24h |
| 2.0 | 15.2 | 35 |
| 3.5 | 8.7 | 15 |
| 5.0 | 4.1 | < 5 |
This is a generalized representation. Actual values will vary based on the specific oil phase, emulsifiers, and processing conditions.
Experimental Protocols
I. Protocol for Preparation of a Stable Oil-in-Water (O/W) Emulsion with this compound
This protocol outlines the hot-process method for creating a stable O/W emulsion using this compound as a co-emulsifier.
Materials:
-
Oil Phase: this compound, primary emulsifier (e.g., Polysorbate 80, Ceteareth-20), other oil-soluble ingredients (e.g., mineral oil, cetyl alcohol).
-
Aqueous Phase: Deionized water, humectant (e.g., glycerin), stabilizer (e.g., xanthan gum), water-soluble active ingredients, preservative.
-
Equipment: Two heat-resistant beakers, water bath or hot plate, homogenizer, overhead stirrer, pH meter.
Procedure:
-
Phase Preparation:
-
In one beaker, combine all oil phase ingredients, including this compound and the primary emulsifier.
-
In a separate beaker, dissolve the water-soluble ingredients in deionized water to form the aqueous phase. If using a gum like xanthan gum, disperse it in glycerin before adding to the water to prevent clumping.
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 70-75°C. Ensure all solid components in the oil phase are completely melted.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing with a homogenizer at a moderate speed.
-
Increase the homogenization speed and mix for 5-10 minutes to form a fine emulsion.
-
-
Cooling:
-
Transfer the emulsion to an overhead stirrer and begin cooling while stirring gently.
-
Incorporate any temperature-sensitive ingredients (e.g., preservatives, fragrances) when the emulsion has cooled to below 40°C.
-
-
Final Adjustments:
-
Once the emulsion has reached room temperature, measure the pH and adjust if necessary.
-
II. Protocol for Evaluating Emulsion Stability
A. Macroscopic Evaluation:
-
Pour the emulsion into a clear, sealed container.
-
Visually inspect for any signs of phase separation, such as creaming, coalescence, or sedimentation, at regular intervals (e.g., 24 hours, 1 week, 1 month) and under different storage conditions (e.g., room temperature, 40°C, 4°C).
-
Creaming Index (%): Measure the height of the cream layer (Hc) and the total height of the emulsion (Ht). Calculate the creaming index as: (Hc / Ht) * 100.
B. Microscopic Evaluation:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope.
-
Examine the droplet size, shape, and distribution. Look for any signs of droplet aggregation (flocculation) or merging (coalescence) over time.
C. Particle Size Analysis:
-
Use a particle size analyzer (e.g., Dynamic Light Scattering - DLS) to measure the mean droplet size and polydispersity index (PDI) of the emulsion.
-
Monitor changes in droplet size over time as an indicator of instability, such as Ostwald ripening or coalescence.
Visualizations
References
Overcoming challenges in the enzymatic synthesis of Myristyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for overcoming common challenges in the lipase-catalyzed synthesis of Myristyl Stearate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic synthesis of this compound?
A1: The enzymatic synthesis of this compound is a biocatalytic process that forms an ester bond between stearic acid and myristyl alcohol. This reaction is typically catalyzed by a lipase (B570770) enzyme, which offers a green and highly specific alternative to traditional chemical synthesis. Lipases facilitate the esterification under mild conditions, often leading to a purer product with fewer byproducts.[1][2][3]
Q2: Why choose enzymatic synthesis over traditional chemical methods?
A2: Enzymatic synthesis offers several distinct advantages over high-temperature, acid-catalyzed chemical routes:
-
Mild Reaction Conditions: Reactions are conducted at lower temperatures (<80°C), which prevents the degradation of heat-sensitive molecules and reduces energy consumption.[4][5]
-
High Specificity: Lipases are highly selective, minimizing the formation of unwanted side products, which often results in a final product with better color and less odor.
-
Greener Chemistry: This method avoids the use of harsh acids, alkalis, or toxic solvents.
-
Easier Purification: The high selectivity of the enzyme means fewer impurities are generated, simplifying downstream processing.
Q3: Which lipases are most effective for this compound synthesis?
A3: Lipases are the most common biocatalysts for this reaction. Immobilized lipases are generally preferred due to their enhanced stability and ease of recovery and reuse. The most frequently cited and effective lipase for long-chain ester synthesis is the immobilized form of Candida antarctica lipase B (CALB), often known by its commercial name, Novozym® 435. Other lipases, such as those from Thermomyces lanuginosus and Pseudomonas fluorescens, have also been used effectively for synthesizing various fatty acid esters.
Q4: What are the key parameters to optimize for a successful synthesis?
A4: The critical parameters that significantly influence the yield and reaction rate of this compound synthesis include:
-
Temperature: Typically optimized between 40°C and 70°C for most lipases.
-
Substrate Molar Ratio: An equimolar ratio (1:1) of stearic acid to myristyl alcohol is common, but using a slight excess of the alcohol can help drive the reaction forward.
-
Enzyme Concentration: The amount of lipase used, typically expressed as a weight percentage of the total substrates.
-
Water Activity (aw): Controlling the amount of water in the system is crucial, as excess water can promote the reverse (hydrolysis) reaction.
-
Agitation/Mixing: Adequate mixing is necessary to overcome mass transfer limitations between the substrates and the immobilized enzyme.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion
Q: My reaction yield is consistently low, and I'm not achieving full conversion of my starting materials. What are the likely causes and how can I improve it?
A: Low yield is the most common challenge in enzymatic esterification and is primarily caused by the reversible nature of the reaction. As the reaction proceeds, water is produced as a byproduct. This accumulation of water shifts the reaction equilibrium back towards hydrolysis, breaking down the newly formed this compound.
Solutions:
-
Actively Remove Water: The most effective strategy to drive the reaction towards product formation is to continuously remove water from the reaction medium. This can be achieved by:
-
Adding Molecular Sieves: Use 3Å or 4Å molecular sieves in the reaction vessel to adsorb water as it is formed.
-
Applying a Vacuum: Running the reaction under reduced pressure helps to evaporate the water.
-
Nitrogen Sparging: Bubbling dry nitrogen gas through the reaction mixture can carry away the water vapor.
-
-
Optimize Substrate Molar Ratio: While a 1:1 molar ratio is the stoichiometric standard, using a slight excess of one reactant (typically the alcohol, myristyl alcohol) can shift the equilibrium towards the product side. However, a large excess may complicate purification.
-
Check Enzyme Activity: Ensure your lipase has not been denatured or deactivated.
-
Storage: Store the enzyme according to the manufacturer's recommendations.
-
Water Content: While excess water is detrimental, the enzyme requires a minimal amount of water to maintain its active conformational structure. Ensure reactants are not too dry, or pre-equilibrate the enzyme at a very low, controlled water activity (aw < 0.11).
-
-
Increase Reaction Time: It's possible the reaction has not yet reached equilibrium. Extend the reaction time and monitor the conversion at different time points to determine the optimal duration.
Issue 2: Very Slow Reaction Rate
Q: The synthesis is taking too long to reach a reasonable conversion. How can I increase the reaction speed?
A: A slow reaction rate is typically due to suboptimal kinetic conditions or mass transfer limitations.
Solutions:
-
Optimize Temperature: The reaction rate is highly dependent on temperature. For many common lipases like Novozym 435, the optimal temperature range is between 50°C and 70°C. Below this range, the rate will be slow. Above it, you risk thermal denaturation of the enzyme. Experiment within this range to find the sweet spot for your specific setup.
-
Increase Enzyme Concentration: A higher concentration of the lipase will provide more active sites for the reaction, thereby increasing the rate. Perform experiments with varying enzyme loads (e.g., 1% to 10% w/w of total substrates) to find a balance between reaction speed and cost.
-
Improve Agitation: If using an immobilized enzyme, the reactants must diffuse to the surface of the support. Inadequate mixing can make this diffusion the rate-limiting step. Increase the stirring speed (e.g., 200-600 rpm) to ensure the reaction mixture is homogeneous and the enzyme particles are well-suspended.
-
Consider a Solvent: While solvent-free reactions are often preferred, using a non-polar, hydrophobic organic solvent (like hexane (B92381) or isooctane) can sometimes improve reaction rates by reducing substrate viscosity and preventing substrate inhibition.
Issue 3: Difficulty in Product Purification
Q: How can I effectively purify my this compound and remove unreacted starting materials?
A: A systematic, multi-step approach is required for purification. The main impurities will be the immobilized enzyme, unreacted stearic acid, and potentially unreacted myristyl alcohol.
Solutions:
-
Enzyme Removal: The first step is to recover your catalyst. Since immobilized lipases are solid particles, they can be easily removed from the liquid product mixture by simple filtration or centrifugation. The recovered enzyme can often be washed and reused.
-
Removal of Unreacted Stearic Acid: Any remaining stearic acid will make the final product acidic. This can be removed by:
-
Alkaline Wash: Dissolve the crude product in a non-polar solvent (e.g., hexane). Wash this solution with a dilute aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The basic solution will react with the acidic stearic acid to form a salt, which will dissolve in the aqueous layer. The layers can then be separated using a separatory funnel. Follow with a water wash to remove any remaining salts.
-
-
Removal of Excess Myristyl Alcohol and Solvent: If a solvent or an excess of myristyl alcohol was used, they can be removed by evaporation under reduced pressure using a rotary evaporator.
-
Final Polishing (If Necessary): For very high purity requirements, techniques like silica (B1680970) gel column chromatography can be used to separate the this compound from any remaining non-polar impurities.
Data Presentation
Table 1: Optimization Parameters for Enzymatic Ester Synthesis
The following table summarizes reaction conditions from studies on similar long-chain wax esters, providing a starting point for the optimization of this compound synthesis.
| Parameter | Range / Value | Target Ester | Enzyme Used | Result / Comment | Source(s) |
| Temperature | 40 - 60 °C | Alkyl Stearates | Candida rugosa lipase | Higher conversion was observed in this range. Temperatures >60°C can cause denaturation. | |
| 60 °C | Myristyl Myristate | Candida antarctica lipase B (Novozym 435) | Optimal temperature for high yield in a 2-hour reaction. | ||
| 50 - 80 °C | Wax Esters | Lipozyme | Reaction rate increased significantly as temperature was raised from 50 to 80°C. | ||
| Substrate Ratio | 1:1 (Acid:Alcohol) | Myristyl Myristate | Candida antarctica lipase B (Novozym 435) | Equimolar amounts were used to achieve high conversion. | |
| (Acid:Alcohol) | 5:1 to 15:1 | Alkyl Stearates | Candida rugosa lipase | A large excess of alcohol was used to drive the reaction. | |
| Enzyme Load | 1% (w/w) | Myristyl Myristate | Candida antarctica lipase B (Novozym 435) | Effective concentration for achieving high yield. | |
| (% of Substrates) | 5 - 10% (w/w) | Lauryl Stearate | Candida antarctica lipase B (Novozym 435) | Typical range recommended for effective synthesis. | |
| Water Removal | Low Pressure | Myristyl Myristate | Candida antarctica lipase B (Novozym 435) | Applying a vacuum (low pressure) was a significant factor in increasing yield by removing water. | |
| Molecular Sieves | Myristoyl Maltose Ester | Candida antarctica lipase B (Novozym 435) | Use of molecular sieves was critical for achieving high conversion (up to 90%). |
Experimental Protocols
Protocol 1: General Lab-Scale Synthesis of this compound
This protocol describes a general procedure for a solvent-free, lipase-catalyzed synthesis.
Materials:
-
Stearic Acid
-
Myristyl Alcohol
-
Immobilized Lipase (Candida antarctica lipase B - Novozym® 435)
-
Molecular Sieves (3Å, activated)
-
Glass reactor with magnetic stirrer and temperature control (e.g., heating mantle or oil bath)
-
Vacuum system (optional)
-
Filtration apparatus
Procedure:
-
Substrate Preparation: In the glass reactor, combine equimolar amounts of stearic acid and myristyl alcohol (e.g., 0.1 mol each).
-
Melting: Gently heat the mixture to 60-65°C with stirring to melt the solids and create a homogeneous liquid.
-
Add Desiccant: Add activated molecular sieves to the mixture (typically 10-15% w/w of total substrates).
-
Enzyme Addition: Once the temperature is stable at the desired setpoint (e.g., 60°C), add the immobilized lipase (e.g., 1-5% w/w of total substrates).
-
Reaction Incubation: Maintain the reaction at the set temperature with constant, vigorous stirring for 2-8 hours. If a vacuum system is available, maintain the reactor under reduced pressure to facilitate water removal.
-
Monitoring (Optional): To monitor the reaction progress, periodically take a small aliquot of the mixture and determine its acid value via titration (see Protocol 2). The reaction is complete when the acid value stabilizes at a low level.
-
Enzyme Recovery: After the reaction is complete, cool the mixture slightly (while still liquid) and separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with a solvent like hexane, dried, and stored for reuse.
-
Purification: The resulting crude this compound can be purified by washing with a basic solution to remove any residual stearic acid, as described in the troubleshooting guide.
Protocol 2: Monitoring Reaction Progress by Acid Value Titration
Principle: To quantify the extent of the reaction, the amount of unreacted stearic acid is measured by titration with a standardized solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).
Procedure:
-
Sample Collection: Carefully withdraw a small, accurately weighed aliquot (e.g., 0.5 g) from the hot reaction mixture.
-
Dissolution: Dissolve the sample in a suitable solvent mixture (e.g., 50 mL of a 1:1 ethanol/diethyl ether solution) that has been previously neutralized.
-
Titration: Add a few drops of phenolphthalein (B1677637) indicator. Titrate the solution with a standardized NaOH or KOH solution (e.g., 0.1 M) until a faint, persistent pink color is observed.
-
Calculation: The acid value (AV) is calculated in mg KOH/g of sample. The conversion of stearic acid can be calculated based on the reduction in the acid value from the start of the reaction (t=0) to the sampling time.
Visualizations
Caption: General experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in enzymatic esterification.
References
Technical Support Center: Synthetic Myristyl Stearate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual catalysts in synthetic Myristyl Stearate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, with a focus on catalyst removal.
Problem 1: Residual Acid Catalyst Detected in Final Product
-
Symptom: The final this compound product has a low pH, fails to meet purity specifications, or shows the presence of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in analytical tests.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Neutralization | Ensure the neutralizing agent (e.g., 5-10% sodium bicarbonate or sodium carbonate solution) is added in slight excess. Vigorously stir the mixture to ensure complete reaction with the acid catalyst. Monitor the pH of the aqueous layer after washing to confirm it is neutral or slightly basic (pH 7-8). |
| Insufficient Washing | After neutralization, wash the organic phase multiple times with deionized water. Warm water (50-60°C) can improve the removal of salts formed during neutralization. Follow with a brine (saturated NaCl solution) wash to help break any emulsions and remove residual water. |
| Catalyst Trapped in the Product Matrix | If the product solidifies too quickly during purification, the catalyst can become trapped. Maintain the temperature of the mixture above the melting point of this compound (around 38°C) during all washing and separation steps. |
Problem 2: Persistent Emulsion During Aqueous Washing
-
Symptom: A stable, milky layer forms between the organic (this compound) and aqueous phases, making separation difficult.
-
Possible Causes & Solutions:
| Cause | Solution |
| Formation of Soaps | If there is an excess of unreacted fatty acids, they can form soaps with the basic neutralizing agent, leading to emulsification. Ensure the esterification reaction has gone to completion. |
| Aggressive Mixing | Overly vigorous shaking or stirring can create stable emulsions. Use gentle, swirling motions for mixing during the washing steps. |
| Breaking the Emulsion | To break a persistent emulsion, you can: • Add a saturated brine solution and let the mixture stand. • Acidify the mixture slightly by adding a dilute acid (e.g., HCl) to a pH of 2 to break down any soaps, then re-neutralize and wash.[1][2] • For lab-scale experiments, centrifugation can be effective.[2] • Filter the emulsion through a bed of anhydrous sodium sulfate.[2] |
Problem 3: Residual Enzyme Catalyst (Lipase) Activity in Final Product
-
Symptom: The final product shows ongoing enzymatic activity, leading to hydrolysis of the ester over time and an increase in free fatty acid content.
-
Possible Causes & Solutions:
| Cause | Solution |
| Ineffective Filtration of Immobilized Lipase (B570770) | If using an immobilized lipase, ensure the filter porosity is fine enough to retain all enzyme particles. Perform filtration at a temperature where the this compound is molten to prevent clogging. A second filtration step may be necessary. |
| Soluble Lipase Residues | For non-immobilized lipases, removal can be more challenging. Denature the enzyme by heating the product to a temperature above the enzyme's tolerance (e.g., >80°C for a short period), followed by filtration or washing. However, be mindful of potential product degradation at high temperatures. |
| Adsorption of Lipase to Product | Wash the molten product with aqueous solutions of varying pH or ionic strength to disrupt the adsorption of the enzyme to the ester. Follow with thorough water washes. |
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for this compound synthesis?
A1: The synthesis of this compound is typically achieved through the esterification of myristyl alcohol and stearic acid. Common catalysts include:
-
Acid Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TsOH) are frequently used in Fischer esterification.[3]
-
Enzymatic Catalysts: Lipases, particularly from Candida antarctica (often immobilized), are used for a more environmentally friendly and milder reaction process.
Q2: What are the typical concentrations for these catalysts?
A2: The catalyst concentration can vary depending on the specific reaction conditions, but typical ranges are:
| Catalyst Type | Typical Concentration |
| Acid Catalysts (e.g., p-TsOH) | 0.5 - 2.0% by weight relative to the stearic acid. |
| Enzymatic Catalysts (Lipase) | 5 - 10% by weight of the total substrates (myristyl alcohol and stearic acid). |
Q3: What are the acceptable limits for residual catalysts in cosmetic-grade this compound?
A3: While there are no universally mandated limits specifically for acid or enzyme catalyst residues in this compound, the principle of Good Manufacturing Practices (GMP) dictates that they should be minimized to the lowest technically feasible level. For context, regulatory bodies like the FDA provide guidance on other impurities:
| Impurity Type | Example | Typical Limit in Cosmetics |
| Heavy Metals (from catalysts) | Lead (Pb) | < 10 ppm in cosmetic lip products |
| Mercury (Hg) | < 1 ppm (as an unavoidable trace) | |
| Genotoxic Impurities (from p-TsOH) | Isopropyl p-toluenesulfonate (IPTS) | No regulatory limit, but should be minimized. The pharmaceutical industry often uses a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . |
In practice, for high-purity cosmetic ingredients, residual catalyst levels are expected to be in the low ppm range.
Q4: How can I quantify the amount of residual acid catalyst in my product?
A4: For residual acid catalysts, a common method is:
-
Titration: Dissolve a known amount of the this compound in a suitable organic solvent (e.g., a mixture of toluene (B28343) and isopropanol). Titrate with a standardized basic solution (e.g., potassium hydroxide (B78521) in ethanol) using a colorimetric indicator (like phenolphthalein) or a potentiometric endpoint. The amount of base consumed corresponds to the residual acid.
For more sensitive and specific detection, especially for organic acids like p-TsOH, chromatographic methods are preferred.
Experimental Protocols
Protocol 1: Quantification of Residual p-Toluenesulfonic Acid (p-TsOH) by HPLC
This protocol provides a method for the detection and quantification of residual p-TsOH in this compound.
-
Standard Preparation:
-
Prepare a stock solution of p-TsOH in a suitable solvent like acetonitrile (B52724) (e.g., 1000 µg/mL).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the this compound sample into a volumetric flask.
-
Dissolve the sample in acetonitrile. It may be necessary to gently warm the mixture in an ultrasonic bath to ensure complete dissolution.
-
Allow the solution to cool to room temperature and bring it to volume with acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid) (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
-
Analysis:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of p-TsOH in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: General Method for Detection of Residual Lipase Activity
This protocol uses a colorimetric assay to detect unwanted enzymatic activity.
-
Reagent Preparation:
-
Substrate Solution: Prepare a solution of p-nitrophenyl palmitate (pNPP) in isopropanol.
-
Buffer: Prepare a phosphate (B84403) buffer (pH 7.0).
-
Stop Solution: Prepare a 0.5 M sodium carbonate solution.
-
-
Sample Preparation:
-
Melt the this compound sample by heating it just above its melting point.
-
Weigh a known amount of the molten sample into a test tube.
-
-
Assay Procedure:
-
Add the phosphate buffer to the test tube containing the molten sample.
-
Add the pNPP substrate solution and vortex briefly.
-
Incubate the mixture at a temperature suitable for the lipase (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Centrifuge the tube to separate the layers.
-
Measure the absorbance of the aqueous supernatant at 410 nm using a spectrophotometer.
-
-
Interpretation:
-
The development of a yellow color (due to the release of p-nitrophenol) indicates the presence of active lipase. The intensity of the color is proportional to the enzyme activity. A blank reaction without the this compound sample should be run for comparison.
-
Visualizations
Caption: Workflow for this compound synthesis, purification, and quality control.
Caption: Decision tree for troubleshooting persistent emulsions during purification.
References
Validation & Comparative
A Comparative Analysis of Myristyl Stearate and Myristyl Myristate for Cosmetic and Pharmaceutical Formulations
For Immediate Release
In the landscape of cosmetic and pharmaceutical formulation, the selection of emollients is a critical determinant of a product's sensory profile, stability, and overall performance. Among the diverse range of available esters, Myristyl Stearate and Myristyl Myristate are two prominent ingredients frequently utilized for their conditioning and texturizing properties. This guide presents a comparative analysis of these two esters, offering researchers, scientists, and drug development professionals a data-driven resource for informed ingredient selection.
Physicochemical Properties: A Head-to-Head Comparison
This compound and Myristyl Myristate are both esters derived from fatty acids and fatty alcohols. Their distinct chemical compositions give rise to different physical and chemical characteristics, which in turn influence their application in various formulations.
| Property | This compound | Myristyl Myristate |
| IUPAC Name | Tetradecyl octadecanoate[1] | Tetradecyl tetradecanoate[2][3] |
| CAS Number | 17661-50-6[4][5] | 3234-85-3 |
| Molecular Formula | C32H64O2 | C28H56O2 |
| Molecular Weight | 480.85 g/mol | 424.74 g/mol |
| Appearance | Waxy solid, flakes, or pellets; colorless to pale yellow | White to yellowish waxy solid, flakes, or pastilles |
| Melting Point | Approximately 50°C | Approximately 38°C |
| Solubility | Insoluble in water; soluble in oils and organic solvents like ethanol | Practically insoluble in water; soluble in oils and lipids |
Performance Characteristics in Formulations
While both esters function as emollients and texture enhancers, their differing properties translate to distinct performance in final formulations.
| Performance Attribute | This compound | Myristyl Myristate |
| Texture & Feel | Imparts a soft, smooth, and slightly waxy after-feel. Acts as a lubricant on the skin's surface. | Provides a non-greasy, velvety, and powdery after-feel. Melts near skin temperature, enhancing the "melting" sensation of emulsions upon application. |
| Viscosity & Body | Increases the body of creams and lotions. | Enhances the body and spreadability of creams and lotions. |
| Emulsion Stability | Can act as an emulsifier and emulsion stabilizer. | Functions as a co-emulsifier and stabilizer, preventing the separation of oil and water phases. It can also impart a white, glossy appearance to emulsions. |
| Application | Suitable for skin and hair care products, as well as color cosmetics. | Widely used in soaps, creams, lotions, makeup, hair conditioners, and shaving products. |
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of emollients like this compound and Myristyl Myristate, standardized experimental protocols are employed.
Viscosity Measurement
Viscosity is a key parameter influencing the texture and application of a cosmetic product. A rotational viscometer can be used to determine the viscosity of the pure esters or formulations containing them.
Apparatus: Rotational viscometer with appropriate spindle.
Procedure:
-
A specified amount of the sample is placed in the viscometer's sample holder.
-
The temperature is equilibrated to a standard value (e.g., 25°C).
-
The spindle is rotated at a series of increasing speeds (shear rates).
-
The resistance to flow (viscosity) is measured at each shear rate.
-
This process is repeated for each sample to obtain a comparative viscosity profile.
Spreadability Assessment
The spreadability of a topical product is crucial for its ease of application and uniform coverage. The parallel-plate method is a common technique for its evaluation.
Apparatus: Two circular glass plates, a weight, and a ruler.
Procedure:
-
A pre-weighed amount of the sample (e.g., 1 gram) is placed at the center of the bottom glass plate.
-
The top plate is carefully placed onto the sample.
-
A standard weight is placed on the center of the top plate.
-
The diameter of the spread sample is measured after a specified time (e.g., 1 minute).
-
A larger diameter indicates greater spreadability.
Sensory Evaluation (Skin Feel)
The subjective perception of how a product feels on the skin is a critical factor for consumer acceptance. This is assessed using a trained sensory panel.
Procedure:
-
A panel of trained evaluators is selected.
-
Standardized amounts of each sample are applied to designated areas of the panelists' skin (e.g., forearms).
-
Panelists evaluate various sensory attributes such as ease of spreading, greasiness, tackiness, and after-feel at specific time points (e.g., immediately after application and after 10 minutes).
-
Attributes are rated on a standardized scale (e.g., a 10-point scale).
-
The data is statistically analyzed to compare the sensory profiles of the samples.
Visualizing Comparative Analysis
The following diagrams illustrate a generalized workflow for comparing these two esters and a summary of their key property differences.
References
Myristyl Stearate as a Thermal Energy Storage Material: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Myristyl Stearate, a long-chain ester, presents itself as a compelling organic phase change material (PCM) for thermal energy storage (TES) applications, particularly within a moderate temperature range. Its appeal lies in its defined melting point, high latent heat storage capacity, and chemical stability. This guide provides an objective comparison of this compound's thermal performance against other common PCMs, supported by available experimental data. It also details the standard experimental protocols for validating the thermal properties of such materials.
Comparative Analysis of Thermal Properties
The efficacy of a PCM is primarily determined by its thermodynamic and heat transfer characteristics. The following tables summarize the key quantitative data for this compound and several alternative materials, including organic paraffins, other fatty acids, and inorganic salt hydrates.
Table 1: Thermophysical Properties of this compound and Alternative Organic PCMs
| Property | This compound (Tetradecyl octadecanoate) | Paraffin Wax (Commercial Grade) | Stearic Acid | Palmitic Acid |
| Melting Point (°C) | ~50[1] | 54 - 67 | 53 - 69 | 61 - 63 |
| Latent Heat (kJ/kg) | >150 (microencapsulated)[1] | 190 - 266 | 176 - 200 | 176 - 210 |
| Thermal Conductivity (W/m·K) | 0.1154 (microencapsulated)[1] | 0.15 - 0.24 | ~0.29 | ~0.25 |
| Specific Heat (kJ/kg·K) | Data not readily available | 2.38 (solid), 2.44 (liquid) | ~2.2 (solid) | ~2.1 (solid) |
| Density ( kg/m ³) | Data not readily available | 834 (solid), 775 (liquid) | ~941 (solid) | ~852 (solid) |
Table 2: Thermophysical Properties of this compound vs. an Inorganic Salt Hydrate PCM
| Property | This compound (Tetradecyl octadecanoate) | Sodium Acetate Trihydrate |
| Melting Point (°C) | ~50[1] | ~58 |
| Latent Heat (kJ/kg) | >150 (microencapsulated)[1] | 220 - 265 |
| Thermal Conductivity (W/m·K) | 0.1154 (microencapsulated) | ~0.6 |
| Specific Heat (kJ/kg·K) | Data not readily available | ~3.3 (solid), ~2.0 (liquid) |
| Density ( kg/m ³) | Data not readily available | ~1450 (solid) |
| Key Considerations | Stable, non-corrosive, low vapor pressure | High energy density, but can suffer from supercooling and phase segregation |
Experimental Protocols for Performance Validation
Accurate and reproducible characterization of PCMs is critical for their effective application. The following are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the phase change temperatures and latent heat of fusion of a material.
Methodology:
-
Sample Preparation: A small, representative sample of the PCM (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium) with known melting points and heats of fusion.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:
-
An initial isothermal period to ensure thermal equilibrium.
-
A heating ramp at a constant rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point.
-
An isothermal hold at the high temperature.
-
A cooling ramp at a constant rate back to a temperature below the solidification point.
-
-
Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The melting point is typically determined as the onset or peak temperature of the endothermic melting peak. The latent heat of fusion is calculated by integrating the area of the melting peak.
T-History Method
The T-history method is a cost-effective alternative to DSC for determining the thermophysical properties of PCMs using larger sample sizes.
Methodology:
-
Apparatus: A test tube containing the PCM sample and a reference sample (typically water) of known thermal properties are used. Thermocouples are placed at the center of both the PCM and the reference material, and another is placed to monitor the ambient temperature.
-
Heating: The test tubes are heated in a water bath to a uniform temperature significantly above the melting point of the PCM.
-
Cooling and Data Acquisition: The test tubes are then removed from the water bath and allowed to cool in a constant temperature environment (e.g., ambient air). The temperature of the PCM, the reference material, and the surroundings are recorded at regular intervals.
-
Data Analysis: The cooling curves (temperature vs. time) of the PCM and the reference are plotted. The phase change temperature is identified by the plateau in the PCM's cooling curve. The latent heat and specific heat can be calculated by comparing the cooling rates of the PCM and the reference material during different phases (liquid, phase change, and solid).
Thermal Cycling Test
This test is crucial for evaluating the long-term stability and reliability of a PCM after repeated melting and freezing cycles.
Methodology:
-
Sample Encapsulation: The PCM is encapsulated in a suitable container that is compatible with the material and can withstand the temperature cycling.
-
Cycling Chamber: The encapsulated sample is placed in a thermal cycling chamber capable of executing programmed temperature ramps and holds.
-
Cycle Definition: A thermal cycle is defined with specific upper and lower temperature setpoints (spanning the melting point of the PCM), ramp rates, and dwell times at the temperature extremes.
-
Execution: The sample is subjected to a large number of cycles (often hundreds or thousands) continuously.
-
Performance Evaluation: The thermal properties (melting point and latent heat of fusion) of the PCM are measured using DSC at regular intervals (e.g., after every 100 cycles) to detect any degradation in performance. Visual inspection for any physical changes, such as discoloration or degradation of the encapsulating material, is also performed.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the validation of a thermal energy storage material.
References
Cross-Validation of Analytical Methods for Myristyl Stearate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Myristyl Stearate, a common emollient and thickening agent in cosmetics and pharmaceuticals, is critical for ensuring product quality and consistency. The selection of a suitable analytical method requires careful consideration of factors such as sensitivity, specificity, and the nature of the sample matrix. This guide provides an objective comparison of the two primary chromatographic techniques used for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The choice between GC and HPLC for this compound quantification depends on the specific requirements of the analysis. GC is often favored for its high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). HPLC offers versatility, especially for less volatile compounds or when derivatization is to be avoided.[1]
A direct comparison of validation parameters for these methods, based on data from studies on similar long-chain fatty acid esters, is presented below. It is important to note that the performance characteristics can vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: Quantitative Performance of Gas Chromatography (GC) Methods for Fatty Acid Ester Analysis
| Validation Parameter | Typical Performance | Remarks |
| Linearity (r²) | > 0.99 | GC methods generally exhibit excellent linearity over a wide concentration range.[2] |
| Limit of Detection (LOD) | 0.04–2.00 mg/kg | LOD is dependent on the detector used, with MS offering higher sensitivity.[3] |
| Limit of Quantification (LOQ) | 0.12–6.67 mg/kg | The LOQ allows for the determination of trace amounts of the analyte.[3] |
| Precision (%RSD) | ≤ 5.88% | Both intra-day and inter-day precision are typically very good.[4] |
| Accuracy (Recovery %) | 70 - 115% | Good recovery is achievable with appropriate sample preparation and extraction.[5] |
Table 2: Quantitative Performance of High-Performance Liquid Chromatography (HPLC) Methods for Fatty Acid Ester Analysis
| Validation Parameter | Typical Performance | Remarks |
| Linearity (r²) | > 0.99 | HPLC methods also demonstrate strong linearity.[2] |
| Limit of Detection (LOD) | ~50 ng (ELSD) | Sensitivity is highly dependent on the detector; UV detection requires derivatization for saturated esters.[6] |
| Limit of Quantification (LOQ) | ~150 ng (ELSD) | The LOQ can be higher compared to GC-MS for non-chromophoric analytes.[6] |
| Precision (%RSD) | ≤ 5.88% | HPLC methods offer comparable precision to GC methods.[4] |
| Accuracy (Recovery %) | 85 - 115% | Accuracy is generally high with optimized methods.[6] |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for GC and HPLC analysis of long-chain fatty acid esters like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.[7]
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane (B92381) or chloroform).
-
If necessary, perform a liquid-liquid extraction to remove interfering matrix components.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[7][8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
-
Injector: Split/splitless injector at 280 °C.[7]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 320 °C.
-
Hold at 320 °C for 10 minutes.[7]
-
-
MS Detector:
3. Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV/ELSD Detection Protocol
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.[9] For saturated esters like this compound that lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) is often employed, or derivatization is required for UV detection.[1][6]
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in an appropriate solvent (e.g., chloroform/methanol mixture).[9]
-
Filter the solution through a 0.45 µm syringe filter.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][10]
-
Mobile Phase: A gradient elution is typically employed, for example, with acetonitrile (B52724) and isopropanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[9]
-
Detector:
-
ELSD: Drift tube temperature and nebulizer gas flow should be optimized.
-
UV (with derivatization): If a derivatizing agent (e.g., a phenacyl group) is used to introduce a chromophore, detection is performed at the maximum absorbance wavelength of the derivative.[1]
-
3. Quantification:
-
Prepare a series of calibration standards of this compound (or its derivative).
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods produce comparable and reliable results.[11] A general workflow for the cross-validation of two analytical methods is depicted below.
Caption: A general workflow for the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A comparison of methods for the high-performance liquid chromatographic and capillary gas-liquid chromatographic analysis of fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Cosmetics and Pharma - www.impactanalytical.com [impactanalytical.com]
A Comparative Analysis of Myristyl Stearate and Magnesium Stearate as Tablet Lubricants
In the realm of pharmaceutical tablet manufacturing, the selection of an appropriate lubricant is paramount to ensure efficient production and optimal final product quality. Magnesium stearate (B1226849) has long been the industry standard, valued for its high lubrication efficiency. However, its hydrophobic nature can sometimes lead to challenges such as decreased tablet hardness and extended disintegration times. This has prompted researchers to explore alternative lubricants, with fatty acid esters like myristyl stearate emerging as potential candidates. This guide provides a detailed comparison of the efficacy of this compound and the industry benchmark, magnesium stearate, as tablet lubricants, supported by available experimental data and detailed methodologies.
Mechanism of Action: Boundary Lubrication
Both magnesium stearate and this compound function primarily as boundary lubricants. During the blending process, these lubricants form a thin, hydrophobic film around the granules of the active pharmaceutical ingredient (API) and excipients. This film reduces the friction between the tablet surface and the die wall of the tablet press during the compression and ejection cycles. This reduction in friction is crucial for preventing common manufacturing issues such as sticking, picking, and capping, thereby ensuring smooth tablet ejection and protecting the tooling from excessive wear.
Magnesium Stearate: The Gold Standard
Magnesium stearate is the most widely used lubricant in the pharmaceutical industry due to its excellent lubrication efficiency at low concentrations, typically between 0.25% and 5.0% w/w.[1] It is highly effective at reducing ejection forces and preventing sticking to punches and dies.[2] However, its pronounced hydrophobicity can have some drawbacks.
Key Performance Characteristics:
-
High Lubrication Efficiency: Magnesium stearate provides excellent lubrication, significantly reducing the force required to eject a tablet from the die.[3][4]
-
Impact on Tablet Hardness: Increased concentrations of magnesium stearate or prolonged blending times can lead to a decrease in tablet hardness (tensile strength).[5] This is attributed to the formation of a continuous hydrophobic film around the granules, which can interfere with inter-particle bonding.
-
Effect on Disintegration and Dissolution: The hydrophobic film can also impede water penetration into the tablet matrix, potentially leading to longer disintegration times and slower drug dissolution rates.
| Magnesium Stearate Concentration (% w/w) | Effect on Ejection Force | Effect on Tablet Hardness | Effect on Disintegration Time |
| Low (e.g., 0.25%) | Significant Reduction | Minimal Decrease | Slight Increase |
| Medium (e.g., 1.0%) | Optimal Reduction | Moderate Decrease | Moderate Increase |
| High (e.g., >2.0%) | Further Reduction (diminishing returns) | Significant Decrease | Significant Increase |
Note: The actual effects are formulation-dependent.
This compound: A Potential Alternative
Direct comparative experimental data on the efficacy of this compound as a tablet lubricant versus magnesium stearate is limited in publicly available literature. However, studies on related compounds, such as magnesium myristate, provide some insights into its potential performance. This compound is a saturated wax ester composed of myristyl alcohol and stearic acid.
A study on magnesium myristate, the magnesium salt of myristic acid, has indicated its potential for dual functionality as both a binder and a lubricant. This study reported that formulations containing magnesium myristate exhibited excellent flow properties and resulted in tablets with increased hardness compared to those made with conventional excipients. This suggests that myristyl-based lubricants could potentially offer the advantage of effective lubrication without the significant loss of tablet strength associated with magnesium stearate.
Inferred Potential Properties of this compound:
-
Lubrication Efficiency: Expected to provide adequate lubrication, although potentially requiring slightly higher concentrations than magnesium stearate.
-
Impact on Tablet Hardness: May have a less detrimental effect on tablet hardness compared to magnesium stearate, and could even contribute to tablet strength.
-
Effect on Disintegration and Dissolution: The impact on disintegration and dissolution is not well-documented and would require experimental evaluation.
| Potential Performance of this compound | Hypothesized Effect |
| Lubrication Efficacy | Effective, but may be less potent than Magnesium Stearate |
| Tablet Hardness | Potentially less negative impact, may even increase hardness |
| Disintegration Time | Unknown, requires experimental investigation |
| Dissolution Rate | Unknown, requires experimental investigation |
Experimental Protocol for Lubricant Efficacy Evaluation
To rigorously compare the efficacy of this compound and magnesium stearate, a systematic experimental protocol should be followed.
1. Materials and Formulation:
-
Active Pharmaceutical Ingredient (API)
-
Filler (e.g., Microcrystalline Cellulose, Lactose)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
Lubricant: Magnesium Stearate and this compound at varying concentrations (e.g., 0.25%, 0.5%, 1.0%, 2.0% w/w).
2. Blending:
-
The API, filler, and disintegrant are blended in a suitable blender (e.g., V-blender) for a predetermined time to ensure homogeneity.
-
The lubricant is then added and blended for a short period (e.g., 2-5 minutes). The blending time for the lubricant is a critical parameter and should be carefully controlled.
3. Tablet Compression:
-
The lubricated blend is compressed into tablets using a tablet press (e.g., a single-station press or a rotary press) at a defined compression force.
4. Evaluation of Tablet Properties:
-
Ejection Force: Measured by the tablet press instrumentation, this is the primary indicator of lubrication efficiency. Lower ejection forces signify better lubrication.
-
Tablet Hardness (Tensile Strength): Measured using a tablet hardness tester. This assesses the mechanical integrity of the tablets.
-
Friability: Measured using a friability tester to determine the tablet's resistance to abrasion.
-
Disintegration Time: Measured using a USP disintegration apparatus to determine the time it takes for the tablet to break apart in a specified medium.
-
Dissolution Rate: Measured using a USP dissolution apparatus to determine the rate at which the API is released from the tablet.
Conclusion
Magnesium stearate remains the lubricant of choice in many tableting applications due to its unparalleled lubrication efficiency. However, its potential to negatively impact tablet hardness and disintegration necessitates careful consideration of its concentration and blending time. This compound, based on preliminary data from related compounds, presents itself as a promising alternative that may offer adequate lubrication with a reduced negative impact on tablet strength.
For researchers, scientists, and drug development professionals, the choice of lubricant should be based on the specific requirements of the formulation. For formulations where tablet hardness and rapid disintegration are critical, and where the lubrication demands are not extreme, this compound warrants further investigation. Direct, head-to-head experimental studies are crucial to fully elucidate the performance of this compound and to establish its viability as a mainstream tablet lubricant. The provided experimental protocol offers a robust framework for conducting such comparative evaluations.
References
- 1. roquette.com [roquette.com]
- 2. merlin-pc.com [merlin-pc.com]
- 3. researchgate.net [researchgate.net]
- 4. Lubrication potential of magnesium stearate studied on instrumented rotary tablet press - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the DSC Thermal Behavior of Myristyl Stearate and Stearyl Stearate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of Myristyl Stearate (B1226849) and Stearyl Stearate, two long-chain fatty acid esters commonly used in the pharmaceutical, cosmetic, and material science industries. Their thermal behavior, particularly their melting and crystallization profiles, is critical for applications ranging from excipients in drug formulations to phase change materials (PCMs) for thermal energy storage. The data presented is based on Differential Scanning Calorimetry (DSC), a cornerstone technique for characterizing the thermal transitions of materials.
Comparative Thermal Properties
Myristyl Stearate and Stearyl Stearate are both saturated wax esters, but they differ in the length of their constituent fatty alcohol and fatty acid chains. This compound is the ester of myristyl alcohol (a C14 alcohol) and stearic acid (a C18 acid), while Stearyl Stearate is the ester of stearyl alcohol (a C18 alcohol) and stearic acid (a C18 acid). This structural difference leads to distinct thermal properties, as summarized below.
| Thermal Property | This compound | Stearyl Stearate |
| Molecular Formula | C32H64O2[1][2][3] | C36H72O2[4][5] |
| Molecular Weight ( g/mol ) | 480.85 | 536.96 |
| Melting Point (Tm) (°C) | 49 - 51 | ~62 |
| Crystallization Temp (Tc) (°C) | Dependent on cooling rate | Dependent on cooling rate |
| Enthalpy of Fusion (ΔHf) (J/g) | Determined by peak integration | Determined by peak integration |
The longer carbon chain of Stearyl Stearate (36 carbons) compared to this compound (32 carbons) results in stronger intermolecular van der Waals forces. Consequently, more energy is required to overcome these forces during the solid-to-liquid phase transition, leading to a significantly higher melting point for Stearyl Stearate.
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical workflow for comparing the thermal properties of the two esters using DSC and the subsequent analysis of the resulting thermogram.
Caption: Experimental workflow for DSC analysis of stearate esters.
Caption: Logical flow for analyzing DSC thermogram data.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
The following is a detailed methodology for the DSC analysis of this compound and Stearyl Stearate, adapted from standard protocols for fatty acid esters.
Instrumentation:
-
A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.
-
Standard aluminum DSC pans and lids.
-
A microbalance for accurate sample weighing.
-
High-purity (99.99%+) nitrogen gas for purging.
Sample Preparation:
-
Using a microbalance, accurately weigh approximately 5-10 mg of the high-purity ester sample (this compound or Stearyl Stearate) into a clean aluminum DSC pan.
-
Hermetically seal the pan with a corresponding lid to prevent any sample loss during heating.
-
Prepare an empty, hermetically sealed aluminum pan to serve as an inert reference.
Thermal Analysis Program:
-
Instrument Setup: Place the sealed sample pan and the reference pan into their respective positions within the DSC cell.
-
Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above its melting point (e.g., 80°C for this compound, 100°C for Stearyl Stearate). This step erases the sample's prior thermal history.
-
Isothermal Hold: Hold the sample at this elevated temperature for a set period (e.g., 5 minutes) to ensure complete melting.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (e.g., 0°C). This scan records the crystallization exotherm.
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to record the melting endotherm under controlled conditions.
Data Analysis:
-
Melting Point (Tm): Determined from the endothermic peak on the second heating scan. It can be reported as the onset temperature (the intersection of the baseline with the steepest tangent of the peak) or the peak temperature.
-
Crystallization Temperature (Tc): Determined from the exothermic peak on the cooling scan, reported as either the onset or peak temperature.
-
Heat of Fusion (ΔHf) and Crystallization (ΔHc): Calculated by integrating the area under the respective melting and crystallization peaks. The instrument's software typically performs this calculation automatically.
Conclusion
Differential Scanning Calorimetry provides a clear and quantitative comparison of the thermal behaviors of this compound and Stearyl Stearate. Stearyl Stearate exhibits a higher melting point (~62°C) compared to this compound (~50°C) due to its longer aliphatic chain. This fundamental difference is critical for formulation scientists. For instance, in topical formulations, this compound's melting point near body temperature may be leveraged for specific sensory effects or enhanced drug delivery. Conversely, Stearyl Stearate's greater thermal stability and higher melting point make it a more effective structuring or thickening agent in formulations that require rigidity at elevated temperatures. The detailed DSC protocol provided herein offers a standardized approach for researchers to verify these properties and select the optimal ester for their specific application.
References
A Comparative Guide to In-Vitro Drug Release from Myristyl Stearate-Based Formulations and Alternative Lipid Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-vitro drug release from formulations based on various lipid excipients, with a focus on Myristyl Stearate (B1226849) and its alternatives. The objective is to offer a data-driven resource for the selection of appropriate lipid-based systems for controlled drug delivery. Due to a notable lack of publicly available in-vitro drug release studies specifically investigating Myristyl Stearate as a primary matrix-forming agent for oral dosage forms, this guide will focus on comparing well-established lipid excipients such as Glyceryl Monostearate, Compritol® 888 ATO, and Stearic Acid, using available data for the non-steroidal anti-inflammatory drug (NSAID) etodolac (B1671708). The potential of this compound will be discussed based on its physicochemical properties in relation to these alternatives.
Executive Summary
Lipid-based formulations are a cornerstone of controlled-release drug delivery, leveraging the physicochemical properties of excipients to modulate drug dissolution and absorption. The choice of the lipid matrix is a critical factor that dictates the release kinetics of the active pharmaceutical ingredient (API). While materials like Glyceryl Monostearate, Compritol® 888 ATO (Glyceryl Behenate), and Stearic Acid are extensively studied and utilized for their ability to form inert, hydrophobic matrices that control drug release primarily through diffusion and erosion, there is a significant gap in the literature regarding the performance of this compound in similar applications. This compound, a wax ester, is predominantly used in topical formulations for its emollient and skin penetration-enhancing properties[1]. However, its potential as a matrix former in oral solid dosage forms remains largely unexplored in comparative studies.
This guide presents a compilation of in-vitro release data for etodolac from various lipid matrices, offering a baseline for comparison. Detailed experimental protocols for the preparation of lipid matrix tablets and the execution of in-vitro release studies are also provided to facilitate further research and development in this area.
Data Presentation: Comparative In-Vitro Drug Release of Etodolac from Various Lipid Matrix Tablets
The following tables summarize the in-vitro release of etodolac from matrix tablets formulated with different lipid excipients. The data is extracted from a study by Abd-Elbary et al. (2011) to ensure consistency in experimental conditions for a valid comparison.
Table 1: Effect of Lipid Type on the In-Vitro Release of Etodolac (Drug:Lipid Ratio 1:0.25)
| Time (hours) | Stearic Acid (% Release) | Cetyl Alcohol (% Release) | Cetostearyl Alcohol (% Release) | Imwitor® 900K (Glyceryl Monostearate) (% Release) | Precirol® ATO 5 (% Release) | Compritol® ATO 888 (% Release) |
| 1 | 35.2 ± 2.1 | 32.8 ± 1.9 | 30.1 ± 1.5 | 28.4 ± 1.8 | 25.6 ± 1.3 | 22.3 ± 1.1 |
| 2 | 50.1 ± 2.5 | 46.7 ± 2.2 | 42.3 ± 2.0 | 40.1 ± 2.1 | 36.4 ± 1.9 | 31.5 ± 1.6 |
| 4 | 72.3 ± 3.1 | 68.9 ± 2.9 | 63.5 ± 2.7 | 60.2 ± 2.8 | 54.8 ± 2.4 | 48.7 ± 2.2 |
| 6 | 85.4 ± 3.5 | 81.2 ± 3.3 | 76.8 ± 3.1 | 72.9 ± 3.0 | 67.3 ± 2.8 | 61.2 ± 2.5 |
| 8 | 96.1 ± 3.8 | 92.3 ± 3.6 | 88.4 ± 3.4 | 84.6 ± 3.3 | 79.1 ± 3.1 | 73.4 ± 2.9 |
| 12 | 99.8 ± 4.1 | 98.7 ± 4.0 | 95.6 ± 3.9 | 92.3 ± 3.7 | 88.9 ± 3.5 | 84.1 ± 3.3 |
Table 2: Effect of Lipid Type on the In-Vitro Release of Etodolac (Drug:Lipid Ratio 1:0.50)
| Time (hours) | Stearic Acid (% Release) | Cetyl Alcohol (% Release) | Cetostearyl Alcohol (% Release) | Imwitor® 900K (Glyceryl Monostearate) (% Release) | Precirol® ATO 5 (% Release) | Compritol® ATO 888 (% Release) |
| 1 | 28.9 ± 1.8 | 26.5 ± 1.6 | 24.1 ± 1.3 | 22.3 ± 1.5 | 19.8 ± 1.1 | 16.7 ± 0.9 |
| 2 | 42.7 ± 2.3 | 39.4 ± 2.0 | 35.8 ± 1.8 | 33.1 ± 1.9 | 29.6 ± 1.6 | 25.4 ± 1.3 |
| 4 | 63.1 ± 2.8 | 59.8 ± 2.6 | 54.6 ± 2.4 | 50.7 ± 2.5 | 45.9 ± 2.1 | 40.3 ± 1.9 |
| 6 | 78.9 ± 3.2 | 74.6 ± 3.0 | 69.3 ± 2.8 | 64.8 ± 2.9 | 59.1 ± 2.6 | 52.7 ± 2.3 |
| 8 | 90.2 ± 3.6 | 86.4 ± 3.4 | 81.5 ± 3.2 | 76.9 ± 3.1 | 71.3 ± 2.9 | 65.8 ± 2.7 |
| 12 | 98.5 ± 4.0 | 95.8 ± 3.8 | 92.1 ± 3.7 | 88.4 ± 3.5 | 83.2 ± 3.3 | 78.9 ± 3.1 |
Data adapted from Abd-Elbary, A., et al. (2011). Sucrose Stearate-Enriched Lipid Matrix Tablets of Etodolac: Modulation of Drug Release, Diffusional Modeling and Structure Elucidation Studies. The study does not include this compound.
Experimental Protocols
Preparation of Lipid-Based Matrix Tablets (Hot Fusion Method)
This protocol describes a general method for the preparation of lipid matrix tablets, which can be adapted for various lipid excipients.
-
Melting the Lipid: The lipid excipient (e.g., this compound, Glyceryl Monostearate, Compritol® 888 ATO, or Stearic Acid) is accurately weighed and placed in a porcelain dish. The dish is heated on a water bath to a temperature approximately 10-15°C above the melting point of the lipid.
-
Drug Incorporation: The accurately weighed active pharmaceutical ingredient (API) is then added to the molten lipid with continuous stirring until a homogenous dispersion is obtained.
-
Addition of Fillers: If required, fillers such as lactose (B1674315) or microcrystalline cellulose (B213188) are added to the molten mixture and mixed thoroughly.
-
Solidification and Sieving: The molten mass is allowed to cool and solidify at room temperature. The solidified mass is then passed through a suitable sieve to obtain granules of a uniform size.
-
Lubrication: The granules are lubricated by adding a lubricant such as magnesium stearate and blending for a short period.
-
Compression: The lubricated granules are then compressed into tablets using a tablet press with appropriate tooling.
In-Vitro Drug Release Study (USP Apparatus 2 - Paddle Method)
This protocol outlines a standard procedure for conducting in-vitro drug release studies for lipid matrix tablets.
-
Apparatus Setup: A USP Apparatus 2 (Paddle Apparatus) is used. The dissolution medium (e.g., 900 mL of phosphate (B84403) buffer, pH 6.8) is placed in the dissolution vessels and maintained at a constant temperature of 37 ± 0.5°C.
-
Tablet Introduction: One tablet is placed in each dissolution vessel.
-
Agitation: The paddles are rotated at a specified speed, typically 50 or 100 rpm.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 12 hours), a specific volume of the dissolution medium (e.g., 5 mL) is withdrawn from each vessel.
-
Medium Replacement: An equal volume of fresh, pre-warmed dissolution medium is immediately added to each vessel to maintain a constant volume.
-
Sample Analysis: The withdrawn samples are filtered through a suitable filter (e.g., 0.45 µm). The concentration of the dissolved drug in the filtrate is then determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug released is calculated for each time point and plotted against time to generate the drug release profile.
Mandatory Visualization
Caption: Workflow for the preparation and in-vitro release testing of lipid matrix tablets.
Caption: Factors influencing the in-vitro drug release profile from lipid matrix tablets.
References
Safety Operating Guide
Personal protective equipment for handling Myristyl Stearate
For researchers, scientists, and drug development professionals, understanding the appropriate safety protocols for handling chemical compounds is paramount. This guide provides immediate and essential safety, operational, and disposal information for Myristyl Stearate, ensuring safe laboratory practices.
This compound is generally not classified as a hazardous substance[1][2]. However, adherence to good industrial hygiene and safety practices is crucial. The level of personal protective equipment (PPE) required depends on the specific handling conditions.
Personal Protective Equipment (PPE)
Under normal laboratory conditions with small quantities, extensive PPE may not be required[1]. However, a risk assessment should always be performed. For situations involving larger quantities, potential for aerosol generation, or handling of heated material, more comprehensive protection is necessary.
| Protection Type | Requirement | Specification |
| Hand Protection | Recommended | Chemical-resistant gloves such as nitrile or neoprene are advised. Gloves should be inspected for integrity before each use.[3] |
| Eye Protection | Recommended | Safety glasses with side shields or goggles should be worn to protect against splashes.[3] |
| Skin and Body Protection | Recommended | A standard laboratory coat should be worn and fully buttoned. In situations with a higher risk of exposure, wear fire/flame resistant and impervious clothing. |
| Respiratory Protection | As needed | Generally not required under normal use in a well-ventilated area. If fumes from heated material are present or ventilation is poor, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated space in a tightly closed container.
-
Keep away from strong oxidizing agents.
-
Observe good personal hygiene, including washing hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Spill Response:
-
Small Spills: Absorb the spill with an inert material like sand or vermiculite. Collect the absorbed material into a suitable container for disposal. The spill area can then be cleaned with soap and water.
-
Large Spills: Evacuate the area and ensure adequate ventilation. Contain the spill and then follow the procedure for small spills for cleanup. Note that spills may create a slipping hazard.
Disposal:
-
This compound is not classified as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not pour down the drain. Contaminated packaging should be triple-rinsed and can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.
Experimental Protocols: Safe Handling Procedure
-
Preparation: Ensure the work area is clean and organized. Confirm that a safety shower and eyewash station are accessible.
-
PPE: Don the appropriate PPE as determined by your risk assessment (see table above).
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or creating dust/aerosols. If heating the substance, do so in a well-ventilated area or under a fume hood.
-
Post-Handling: Securely close the container after use. Clean the work area and any contaminated equipment.
-
Decontamination: Remove and properly dispose of or decontaminate PPE.
-
Hygiene: Wash hands thoroughly with soap and water.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
